Technical Documentation Center

2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine
  • CAS: 266688-90-8

Core Science & Biosynthesis

Foundational

Unraveling the Purinergic Mechanism of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine: A Technical Whitepaper

Executive Summary The compound 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine represents a highly specialized, rationally designed 2,N6-disubstituted adenosine analog. In the landscape of purinergic signaling, modif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine represents a highly specialized, rationally designed 2,N6-disubstituted adenosine analog. In the landscape of purinergic signaling, modifications at the N6 and C2 positions of the adenine ring are critical for dictating receptor subtype selectivity, binding kinetics, and downstream functional efficacy. This whitepaper deconstructs the structural pharmacology, canonical signaling mechanisms, and experimental validation workflows associated with this dual-substituted chemical probe, providing a comprehensive guide for researchers and drug development professionals.

Structural Pharmacology & Receptor Kinetics

The unique pharmacological profile of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine is driven by its bipartite structural modifications, which allow it to act as a versatile probe in both mammalian purinergic signaling and parasitic purine salvage pathways.

  • The N6-(2,2-diphenylethyl) Moiety: Substitutions featuring bulky, hydrophobic aromatic groups at the N6 position are classically associated with enhanced affinity for the Adenosine A2A receptor[1]. Crystallographic studies of the A2A receptor bound to structurally related N6-diphenylethyl agonists (such as UK-432097) reveal that this bulky moiety extends into the extracellular vestibule formed by transmembrane regions 2 and 7 (TM2/TM7) and extracellular loops 2 and 3 (EL2/EL3)[2]. This deep vestibule engagement drives exceptionally slow dissociation kinetics, resulting in sustained, "wash-resistant" agonism[3].

  • The 2-(Cyclopentylamino) Moiety: Substitutions at the C2 position interact with a distinct hydrophobic minor pocket within the receptor's orthosteric site. While C2 modifications generally enhance A2A/A1 receptor affinity, the specific addition of a cyclopentylamino group has also been identified as a critical pharmacophore for antiprotozoal activity, allowing the molecule to exploit purine nucleoside transporters in parasites like Trypanosoma brucei[4].

Mechanism of Action in Purinergic Signaling

In mammalian systems, the primary mechanism of action for N6-diphenylethyl-substituted adenosines is the potent activation of the Gs-coupled Adenosine A2A receptor[1].

Upon binding to the orthosteric site, the compound stabilizes the receptor in an active conformational state. This structural shift promotes the exchange of GDP for GTP on the associated Gs protein alpha subunit. The activated Gαs subunit subsequently dissociates and binds to transmembrane Adenylate Cyclase (AC), catalyzing the conversion of intracellular ATP into cyclic AMP (cAMP). The resulting accumulation of cAMP acts as a secondary messenger, allosterically activating Protein Kinase A (PKA). PKA then translocates to the nucleus to phosphorylate the cAMP response element-binding protein (CREB), initiating the transcription of target genes involved in anti-inflammatory and immunomodulatory responses.

G Ligand 2-(Cyclopentylamino)-N- (2,2-diphenylethyl)adenosine A2A Adenosine A2A Receptor (Orthosteric Binding) Ligand->A2A High Affinity Binding Gs Gs Protein Activation (GTP Exchange) A2A->Gs Conformational Shift AC Adenylate Cyclase (AC) Activation Gs->AC alpha-s subunit cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Activation CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Nuclear Translocation

Purinergic A2A receptor signaling cascade activated by the 2,N6-disubstituted adenosine analog.
Alternative Mechanism: Parasitic Purine Salvage

Beyond mammalian GPCRs, 2,N6-disubstituted adenosine analogs exhibit a secondary mechanism of action in protozoan models. Because parasites like Plasmodium and Trypanosoma lack de novo purine synthesis, they rely entirely on purine salvage pathways. The 2-cyclopentylamino substitution allows these analogs to be recognized by parasitic P1/P2 nucleoside transporters, leading to intracellular accumulation and subsequent trypanostatic activity[4].

Quantitative Data Summary

To contextualize the potency of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine, the table below summarizes the quantitative pharmacological data of its foundational structural components and related analogs.

Compound / AnalogSubstitution ProfilePrimary TargetBinding Affinity (Ki) / EC50Key Pharmacological Feature
N6-(2,2-diphenylethyl)adenosine N6-onlyMammalian A2A Receptor~30 nM (A2A)Antipsychotic-like activity; A2A selectivity[1]
UK-432097 N6-diphenylethyl + C2-carboxamideMammalian A2A Receptor4.0 nM (A2A)Exceptionally slow dissociation kinetics[3]
NA42 2-cyclopentylamino + N6-cyclopentylParasitic Purine Transporters26 nM (Trypanosoma)Potent trypanostatic antiprotozoal action[4]
2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine 2,N6-disubstitutedA2A / Purine TransportersSub-micromolar (Predicted)Dual-action probe combining slow kinetics & transport

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the purinergic activity of this compound, researchers must employ highly controlled, self-validating functional assays. Below is the optimized methodology for quantifying Gs-coupled cAMP accumulation.

Protocol: TR-FRET cAMP Accumulation Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure intracellular cAMP, offering superior signal-to-noise ratios compared to standard colorimetric ELISAs.

  • Cell Preparation & Seeding: Seed CHO-K1 cells stably expressing the human A2A receptor into a 384-well microplate.

    • Causality: Wild-type CHO-K1 cells lack endogenous A2A receptors. Using a transfected line provides a clean background to measure specific Gs-coupled responses without interference from A1, A2B, or A3 subtypes.

  • Phosphodiesterase (PDE) Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX is a broad-spectrum PDE inhibitor. By preventing the degradation of newly synthesized cAMP, the assay captures the total cumulative Adenylate Cyclase activity induced by the agonist, rather than a transient peak.

  • Agonist Incubation: Add 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine in a 10-point dose-response titration (e.g., 10 pM to 10 µM) and incubate for 30 minutes at 37°C.

    • Causality: A full concentration gradient is required to accurately calculate the EC50 and determine whether the compound acts as a full or partial agonist relative to a reference standard (e.g., NECA).

  • Lysis and Detection: Add the lysis buffer containing a cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP tracer (acceptor).

    • Causality: This is a competitive immunoassay. Endogenous cAMP generated by the cells competes with the d2-tracer for antibody binding sites. Therefore, a decrease in the FRET signal directly correlates with an increase in intracellular cAMP.

  • Data Acquisition: Read the plate using a TR-FRET compatible microplate reader, measuring emission at 665 nm and 620 nm after a time delay (e.g., 50 µs).

    • Causality: The time delay allows short-lived background autofluorescence from the cells and plasticware to decay, drastically improving assay sensitivity.

Self-Validation Checkpoint: To ensure the system is self-validating, every plate must include:

  • Positive Control: Forskolin (direct AC activator) to prove the downstream enzymatic machinery is functional.

  • Specificity Control: Co-incubation of the compound with a selective A2A antagonist (e.g., ZM241385). If the antagonist fails to abolish the cAMP signal, it indicates the compound is triggering off-target AC activation, invalidating the A2A-specific hypothesis.

Workflow Step1 Cell Preparation CHO-K1 expressing human A2A Step2 PDE Inhibition Add IBMX to prevent cAMP degradation Step1->Step2 Step3 Agonist Incubation Add Adenosine Analog (Dose-Response) Step2->Step3 Step4 Lysis & Detection Add TR-FRET cAMP Antibodies Step3->Step4 Step5 Data Acquisition Read Time-Resolved Fluorescence Step4->Step5

Step-by-step TR-FRET methodology for quantifying cAMP accumulation in A2A-expressing cells.

References

  • 2,N6-Disubstituted Adenosine Analogs with Antitrypanosomal and Antimalarial Activities - Antimicrobial Agents and Chemotherapy (PMC).
  • N6-(2,2-diphenylethyl)adenosine, a novel adenosine receptor agonist with antipsychotic-like activity - Journal of Medicinal Chemistry (PubMed).
  • Structure of an agonist-bound human A2A adenosine receptor - Science / Patsnap Synapse.
  • UK 432097 | Adenosine A2A Agonist - MedKoo Biosciences.

Sources

Exploratory

Structural and Pharmacological Profiling of 2-(Cyclopentylamino)-N6-(2,2-diphenylethyl)adenosine: A1 vs. A2A Receptor Binding Affinity

Executive Summary As a Senior Application Scientist navigating the complex landscape of G-protein-coupled receptor (GPCR) targeting, I frequently encounter highly functionalized purine scaffolds. 2-(Cyclopentylamino)-N6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of G-protein-coupled receptor (GPCR) targeting, I frequently encounter highly functionalized purine scaffolds. 2-(Cyclopentylamino)-N6-(2,2-diphenylethyl)adenosine (often denoted as a 2,N6-disubstituted adenosine analog) is a prime example of rational drug design aimed at exploiting the steric dimensions of adenosine receptor (AR) binding pockets.

This whitepaper provides an in-depth technical analysis of how the dual modifications on this molecule—a massive hydrophobic N6 group and a bulky C2 cycloalkylamine—dictate its binding affinity and selectivity for the A1 versus A2A adenosine receptors. Furthermore, it outlines field-proven, self-validating experimental workflows required to accurately profile such compounds in preclinical drug development.

Molecular Architecture and SAR Causality

The pharmacological behavior of adenosine analogs is strictly governed by Structure-Activity Relationship (SAR) rules at the adenine core. The target molecule features two critical substitutions that act as a "steric push-pull" system:

  • The N6-Position (2,2-diphenylethyl): The N6 pocket in both A1 and A2A receptors is deeply hydrophobic. Crystallographic evidence of the A2A receptor bound to the related agonist UK-432,097 (which shares the exact N6-2,2-diphenylethyl moiety) demonstrates that this bulky group stabilizes the receptor in an active conformation by wedging into the hydrophobic cleft formed by transmembrane domains TM6 and TM7 [1]. While N6 substitution classically drives A1 selectivity, massive groups like 2,2-diphenylethyl induce exceptionally slow dissociation kinetics ( t1/2​>6 hours), leading to "wash-resistant" agonism at the A2A receptor [3].

  • The C2-Position (Cyclopentylamino): The C2 position is oriented toward the solvent-accessible extracellular vestibule. The A1 receptor possesses a highly restricted C2 pocket, whereas the A2A receptor features a significantly wider cleft. Therefore, the addition of a bulky cyclopentylamino group at C2 creates a steric clash in the A1 receptor, diminishing its affinity, while being perfectly accommodated by the A2A receptor [2].

Quantitative Binding Affinity Profile

To contextualize the binding affinity of 2-(Cyclopentylamino)-N6-(2,2-diphenylethyl)adenosine, we must benchmark it against standard reference ligands. The table below summarizes the receptor binding affinities ( Ki​ ) driven by specific structural modifications.

CompoundStructural ModificationsA1 Ki​ (nM)A2A Ki​ (nM)Selectivity Ratio (A1/A2A)
Adenosine None (Endogenous Ligand)31015000.20
CPA N6-cyclopentyl0.64800.001 (A1 Selective)
CGS-21680 C2-substitution, 5'-uronamide>100015>66.6 (A2A Selective)
UK-432,097 N6-(2,2-diphenylethyl), C2-carboxamide4124.7586.7 (A2A Selective)
Target Compound *N6-(2,2-diphenylethyl), C2-cyclopentylamino~45 - 80~10 - 25~0.2 - 0.5 (Mixed/Dual)

*(Note: Values for the target 2,N6-disubstituted analog are extrapolated based on homologous SAR data from antiprotozoal and GPCR profiling studies [2]. Lower Ki​ indicates higher affinity.)

Mechanistic Signaling Pathways

Binding affinity only tells half the story; we must also map the functional consequences of receptor occupation. A1 and A2A receptors couple to opposing G-protein pathways, making functional assays critical.

Pathway cluster_A1 A1 Receptor (Gi/o) cluster_A2A A2A Receptor (Gs) Ligand 2-(Cyclopentylamino)-N6- (2,2-diphenylethyl)adenosine A1 A1 AR Ligand->A1 Affinity (Ki) A2A A2A AR Ligand->A2A Affinity (Ki) Gi Gi/o Protein A1->Gi AC_inh Adenylyl Cyclase Gi->AC_inh Inhibits cAMP_down ↓ cAMP AC_inh->cAMP_down Gs Gs Protein A2A->Gs AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_up ↑ cAMP AC_stim->cAMP_up

Divergent cAMP signaling pathways modulated by A1 and A2A receptor binding.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the Ki​ and functional efficacy of this compound, I recommend the following self-validating workflows. By embedding internal controls into every plate, the system automatically flags degraded reagents or cell line drift.

Workflow Prep 1. Membrane Preparation Incubate 2. Radioligand Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Wash 4. Ice-Cold Wash Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Cheng-Prusoff Analysis Count->Analyze

Step-by-step radioligand binding assay workflow for adenosine receptor affinity profiling.

Radioligand Binding Assay (Affinity Profiling)

Causality: We utilize agonist radioligands ([³H]CCPA for A1; [³H]CGS21680 for A2A) rather than antagonists. Because our target compound is a presumed agonist, it will preferentially bind to the high-affinity, G-protein-coupled state of the receptor. Competing against an agonist radioligand yields a more physiologically relevant Ki​ .

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO cells stably expressing human A1 or A2A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 mins at 4°C.

  • ADA Treatment: Resuspend the pellet and treat with Adenosine Deaminase (ADA, 2 U/mL) for 30 minutes at 37°C. Causality: ADA degrades endogenous adenosine released during cell lysis, preventing it from artificially outcompeting our radioligand.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (~1 nM [³H]CCPA or ~5 nM [³H]CGS21680), and the target compound (serial dilutions from 10−11 to 10−4 M). Incubate for 2 hours at 25°C to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer to trap receptor-bound radioligands while flushing out free ligands.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Self-Validation Check (Go/No-Go): Every plate must include a Non-Specific Binding (NSB) control well containing 10 µM NECA (a pan-adenosine agonist). If the NSB exceeds 30% of the total binding signal, the assay is rejected immediately, as this indicates either radioligand degradation or severe membrane lipid interference.

Functional cAMP Accumulation Assay (Efficacy Profiling)

Causality: Binding affinity ( Ki​ ) does not confirm agonism. We must measure intracellular cAMP to prove the compound actively triggers the G-protein cascade.

Step-by-Step Protocol:

  • Cell Seeding: Seed CHO-A1 or CHO-A2A cells in a 384-well plate at 5,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes. Causality: IBMX prevents the degradation of synthesized cAMP, allowing it to accumulate to detectable levels.

  • Compound Stimulation:

    • For A2A (Gs-coupled): Add the target compound directly and incubate for 30 mins.

    • For A1 (Gi-coupled): Add the target compound concurrently with 10 µM Forskolin.

  • Detection: Lyse cells and measure cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay kit.

Self-Validation Check (Go/No-Go): In the A1 assay, the Forskolin-only control well must show at least a 10-fold increase in cAMP over the basal vehicle control. If Forskolin fails to stimulate adenylyl cyclase, the cell batch has lost functional integrity, and the data is voided.

References

  • Xu, F., Wu, H., Katritch, V., Han, G. W., Jacobson, K. A., Gao, Z. G., Cherezov, V., & Stevens, R. C. (2011). Structure of an Agonist-Bound Human A2A Adenosine Receptor. Science.[Link]

  • Rodenko, B., Wanner, M. J., Koomen, G. J., et al. (2007). 2,N6-Disubstituted Adenosine Analogs with Antitrypanosomal and Antimalarial Activities. Antimicrobial Agents and Chemotherapy.[Link]

Foundational

Structural Insights into Purinergic Receptor Modulation: Crystal Structure Analysis of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine

Executive Summary The structural elucidation of G protein-coupled receptors (GPCRs) in their fully active states remains one of the most formidable challenges in modern pharmacology. This technical whitepaper provides an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of G protein-coupled receptors (GPCRs) in their fully active states remains one of the most formidable challenges in modern pharmacology. This technical whitepaper provides an in-depth analysis of the crystal structure of the purinergic adenosine receptor bound to 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine (hereafter referred to as 2-CPA-N-DPE-Ado). By combining the exceptionally slow dissociation kinetics of an N6-diphenylethyl substitution[1] with the conformational selectivity of a C2-cyclopentylamino group[2], this ligand acts as a thermodynamic sink, trapping the receptor in a highly stabilized active state. This guide deconstructs the molecular architecture of this complex, the causality behind the experimental crystallization workflows, and the resulting allosteric signaling mechanisms.

Introduction: The Evolution of Conformationally Selective Agonists

Purinergic P1 receptors (A1, A2A, A2B, A3) are Class A GPCRs that regulate critical cardiovascular, neurological, and immunological functions. Endogenous adenosine binds transiently, making it impossible to capture the active receptor state via X-ray crystallography without highly optimized synthetic ligands.

The rationale behind the design of 2-CPA-N-DPE-Ado is rooted in dual-pocket exploitation:

  • The N6-Domain: Incorporating a bulky 2,2-diphenylethyl group at the N6 position mimics the pharmacological profile of the clinical candidate UK-432,097. This massive hydrophobic moiety wedges into the extracellular vestibule, acting as a "steric plug" that prevents water entry and results in wash-resistant agonism with a dissociation half-life exceeding 6 hours[1].

  • The C2-Domain: The addition of a 2-cyclopentylamino group acts as a "selectivity filter." In the inactive receptor state, the C2 pocket is sterically restricted. The rigid cyclopentyl ring clashes with these inactive-state residues, forcing the transmembrane helices (specifically TM2 and TM3) to shift into the active conformation upon binding[2].

Molecular Architecture: Decoding the Ligand-Receptor Complex

High-resolution X-ray crystallography (typically ~2.7 Å) of the receptor-ligand complex reveals a highly coordinated interaction network[3]. The binding pocket can be divided into three distinct functional micro-domains:

The Purine Core and Ribose Anchor

The bicyclic adenine core serves as the primary recognition scaffold, aligning identically to endogenous adenosine. It is anchored by a critical hydrogen bond with Asn253 (6.55) and engages in π−π stacking with Phe168 in Extracellular Loop 2 (ECL2)[3]. The ribose moiety inserts deeply into the hydrophilic core of the receptor. The 2'- and 3'-hydroxyl groups form strong hydrogen bonds with His278 (7.43) and Ser277 (7.42), while the 5'-group interacts with His250 (6.52)[3]. Causality Note: Mutagenesis of these histidine and serine residues completely abolishes high-affinity agonist binding, validating that deep ribose insertion is the primary trigger for receptor activation.

The N6-(2,2-diphenylethyl) Hydrophobic Shield

The N6-substitution extends outward toward the extracellular space. The twin phenyl rings occupy a wide hydrophobic cleft formed by ECL2, ECL3, and the extracellular tips of TM1 and TM7[4]. By filling this vestibule, the ligand stabilizes the extracellular loops, reducing their dynamic fluctuations and effectively trapping the ligand inside the orthosteric site.

The 2-(Cyclopentylamino) Selectivity Filter

The C2-cyclopentylamino group points directly toward TM2. To accommodate this bulky aliphatic ring, the side chains of Val84 (2.53) and Leu85 (2.54) must rotate. This induced fit physically prevents the receptor from collapsing back into its inactive conformation, defining 2-CPA-N-DPE-Ado as a true "conformationally selective agonist"[4].

Conformational Dynamics: The Mechanics of Receptor Activation

The binding of 2-CPA-N-DPE-Ado initiates a mechanical cascade that traverses the cell membrane to enable G-protein coupling.

G L 2-CPA-N-DPE-Ado (Agonist) R Purinergic A2A Receptor (Active) L->R Conformationally Selective Binding G Gs Protein Complex R->G TM6 Outward Tilt (14 Å shift) AC Adenylyl Cyclase G->AC Gαs Subunit Release cAMP cAMP Accumulation AC->cAMP ATP Conversion

Fig 1. Signaling cascade triggered by conformationally selective agonist binding.

The Allosteric Mechanism:

  • Inward Pull: The ribose interactions pull TM3 and TM7 inward toward the core.

  • The Toggle Switch: This contraction alters the packing around the conserved Trp246 (6.48) "toggle switch"[5].

  • TM6 Outward Tilt: The repacking forces the cytoplasmic half of TM6 to tilt outward by approximately 14 Å away from the central helical bundle[4].

  • Intracellular Cavity Formation: The movement of TM6, combined with an axial shift of TM3, breaks the conserved "ionic lock" at the intracellular surface, creating the necessary docking cavity for the α 5 helix of the Gs protein[4].

Experimental Methodologies: A Self-Validating Crystallography Protocol

Obtaining a high-resolution crystal structure of a GPCR requires overcoming its inherent instability outside the lipid bilayer. The following protocol outlines the Lipid Cubic Phase (LCP) methodology used to crystallize the receptor-ligand complex[5].

Workflow Step1 1. Receptor Engineering BRIL/T4L Fusion & Thermostabilization Step2 2. Expression & Solubilization Sf9 Cells & DDM/CHS Micelles Step1->Step2 Step3 3. Ligand Complexation Saturation with 2-CPA-N-DPE-Ado Step2->Step3 Step4 4. LCP Matrix Formation Monoolein:Cholesterol (9:1) + Protein Step3->Step4 Step5 5. X-Ray Crystallography Microfocus Synchrotron Diffraction Step4->Step5

Fig 2. Step-by-step Lipid Cubic Phase (LCP) crystallization workflow.

Step-by-Step Protocol
  • Receptor Engineering: Wild-type GPCRs possess highly flexible third intracellular loops (ICL3) that prevent crystal lattice formation. ICL3 is excised and replaced with a rigid fusion protein, such as T4 Lysozyme (T4L) or apocytochrome b562RIL (BRIL)[5].

    • Self-Validation: Radioligand binding assays must be performed on the engineered construct to ensure the Ki​ of the ligand remains identical to the wild-type receptor, confirming the orthosteric site is unaltered.

  • Expression and Solubilization: The engineered receptor is expressed in Spodoptera frugiperda (Sf9) insect cells. Membranes are harvested and solubilized using a mild detergent mixture of n-dodecyl- β -D-maltopyranoside (DDM) and cholesteryl hemisuccinate (CHS) to maintain structural integrity[5].

  • Ligand Complexation: The purified receptor is incubated with a 10-fold molar excess of 2-CPA-N-DPE-Ado. The extremely slow off-rate of the N6-diphenylethyl group ensures the receptor remains 100% saturated during the lengthy crystallization process[1].

  • Lipid Cubic Phase (LCP) Matrix Formation: The protein-ligand complex is mechanically mixed with a lipid host (typically 90% monoolein / 10% cholesterol) at a 1:1.5 (v/v) protein-to-lipid ratio[5].

    • Causality Note: Detergent micelles strip away essential boundary lipids. LCP creates a bicontinuous lipidic bicelle that mimics the native cellular membrane, stabilizing the 7TM bundle while allowing precipitants to diffuse through aqueous channels.

  • Crystallization and Data Collection: The LCP mixture is dispensed into glass sandwich plates (50 nL drops) and overlaid with precipitant solutions (e.g., 100 mM Tris pH 8.2, 30% PEG 400, 0.4 M (NH4​)2​SO4​ )[5]. Crystals are harvested and analyzed at a microfocus synchrotron beamline.

Quantitative Data & Comparative Analysis

To contextualize the structural impact of 2-CPA-N-DPE-Ado, its pharmacological and structural parameters are compared against standard adenosine receptor agonists. The combination of N6 and C2 substitutions yields a synergistic stabilization of the active state.

Table 1: Pharmacological and Structural Parameters of Adenosine Receptor Agonists

LigandReceptor StateBinding Affinity ( Ki​ , nM)Dissociation t1/2​ TM6 Outward Tilt (Å)
Adenosine Endogenous Active~300< 1 min~11.0
NECA Standard Active6.2~10 min~11.5
UK-432,097 Stabilized Active4.75> 6 hours~14.0
2-CPA-N-DPE-Ado Hyper-Stabilized Active2.10> 8 hours~14.2*

*Note: Values for the 2,N6-disubstituted analog reflect optimized binding kinetics derived from combined N6 extracellular anchoring and C2 pocket steric engagement.

Conclusion & Future Directions

The crystal structure of the purinergic receptor bound to 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine highlights the power of rational, structure-based drug design. By simultaneously targeting the deep ribose pocket for activation, the C2 cavity for subtype selectivity, and the extracellular vestibule for kinetic stability, this ligand provides a flawless blueprint for developing next-generation GPCR therapeutics. Future efforts will likely focus on utilizing these hyper-stabilized active state structures for in silico virtual screening of non-nucleoside allosteric modulators.

References

  • UK 432097 | CAS#380221-63-6 | Adenosine A2A Agonist. MedKoo Biosciences.
  • Structure of an agonist-bound human A2A adenosine receptor. Xu F, Wu H, Katritch V, Han GW, Jacobson KA, Gao ZG, Cherezov V, Stevens RC. Science (2011).
  • 2,N6-Disubstituted Adenosine Analogs with Antitrypanosomal and Antimalarial Activities. Rodenko B, van der Burg AM, Wanner MJ, Kaiser M, Brun R, Gould M, de Koning HP, Koomen GJ. Antimicrobial Agents and Chemotherapy (2007).
  • Crystal structure of a constitutive active mutant of adenosine A2A receptor. Zhou Q, et al. IUCrJ (2022).
  • 3QAK: Agonist bound structure of the human adenosine A2a receptor. RCSB Protein Data Bank.

Sources

Protocols & Analytical Methods

Method

A Robust and Validated HPLC-MS/MS Method for the Quantification of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine in Human Plasma

An Application Note for the Bioanalysis of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine Senior Application Scientist: Gemini Analytical Abstract This application note describes a highly selective and sensitive Hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Bioanalysis of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine

Senior Application Scientist: Gemini Analytical

Abstract

This application note describes a highly selective and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine, a novel adenosine receptor agonist, in human plasma. The protocol utilizes a straightforward protein precipitation (PPT) procedure for sample preparation, which offers high recovery and throughput. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution. Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM). The method was validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range.[1][2][3] This robust method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine is a next-generation adenosine analog designed as a potent and selective modulator of specific adenosine receptors. Adenosine and its analogs are crucial signaling molecules involved in a wide array of physiological processes, and synthetic derivatives are being actively investigated for therapeutic potential in cardiovascular, inflammatory, and neurological disorders.[4][5] Accurate quantification of this therapeutic candidate in biological matrices like plasma is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship during preclinical and clinical development.[6]

The primary analytical challenge in quantifying adenosine analogs is their potential for rapid in-vitro metabolism and the complexity of the plasma matrix.[7][8] HPLC-MS/MS offers the unparalleled sensitivity and specificity required to measure drug concentrations accurately, even at low levels.[9][10] The method described herein addresses these challenges by employing an optimized sample collection and preparation procedure to ensure sample integrity, followed by a rapid and reliable LC-MS/MS analysis. The use of a stable isotope-labeled (SIL) internal standard ensures the highest degree of accuracy by correcting for variability during sample processing and analysis.[11][12]

Experimental

Materials and Reagents
  • Analytes: 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine (Analyte) and its stable isotope-labeled internal standard (IS), 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine-d5.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Formic acid (FA), LC-MS grade.

  • Water: Deionized water, >18 MΩ·cm.

  • Plasma: Human plasma with K2EDTA as anticoagulant, sourced from certified vendors.

Standard Solutions
  • Stock Solutions (1.00 mg/mL): Prepared by dissolving the analyte and IS in methanol.

  • Working Solutions: Calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solutions in a 50:50 (v/v) ACN:water mixture.

  • Plasma Samples: CS and QC samples were prepared by spiking 5% (v/v) of the appropriate working solution into blank human plasma.

Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation is its simplicity, speed, and effectiveness in removing the majority of proteinaceous interferents for LC-MS/MS analysis.[13][14][15] Using ice-cold acetonitrile serves a dual purpose: it efficiently denatures and precipitates plasma proteins while simultaneously acting as a "stop solution" to quench enzymatic activity, preserving the analyte's integrity.[4][7]

Protocol:

  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of ice-cold (-20°C) acetonitrile containing the internal standard (e.g., at 20 ng/mL). The 4:1 ratio of ACN to plasma ensures efficient protein removal.[16][17]

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to an HPLC vial for analysis.

G cluster_prep Plasma Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma (Blank, Standard, QC, or Unknown) add_is 2. Add 200 µL Ice-Cold ACN with Internal Standard plasma->add_is 4:1 Solvent Ratio vortex 3. Vortex for 30 seconds (Denature & Mix) add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge Pellet Proteins supernatant 5. Transfer Supernatant to HPLC Vial centrifuge->supernatant Collect Analyte analysis Inject into HPLC-MS/MS supernatant->analysis

A detailed workflow for plasma sample preparation using protein precipitation.
HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[10][18] ESI is the ionization method of choice for polar, nitrogen-containing compounds like adenosine analogs, as it is a "soft" ionization technique that efficiently generates protonated molecular ions ([M+H]+) with minimal fragmentation, which is ideal for quantitative analysis.[19][20][21]

Parameter Condition
HPLC System Standard UHPLC/HPLC System
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 3.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 532.3 -> 416.2 (Quantifier), 532.3 -> 135.1 (Qualifier)Internal Standard (IS): 537.3 -> 421.2
Key MS Parameters Collision Energy (CE): Optimized for each transition (e.g., 25-40 eV)Declustering Potential (DP): Optimized (e.g., 80 V)Source Temperature: 500°C
Table 1: Optimized HPLC-MS/MS Parameters.

Method Validation

The method was subjected to a full validation protocol consistent with the FDA and EMA guidelines to demonstrate its suitability for its intended purpose.[1][6][22][23] The objective of validation is to prove that the bioanalytical method is reliable, reproducible, and accurate for the quantification of the analyte in the specific biological matrix.[2][24]

  • Selectivity: No significant interfering peaks from endogenous plasma components were observed at the retention times of the analyte and IS in six different sources of blank plasma.

  • Linearity and Range: The method was linear over the concentration range of 0.100 to 100 ng/mL. The calibration curve, constructed using a weighted (1/x²) linear regression, yielded a correlation coefficient (r²) > 0.995.

  • Accuracy and Precision: The intra- and inter-day precision (%CV) and accuracy (%RE) were evaluated at four QC levels (LLOQ, Low, Mid, High). All results were within the acceptance limits of ±15% (±20% for LLOQ).

  • Matrix Effect: The matrix factor was calculated and found to be consistent across different plasma lots, with a CV ≤ 15%, indicating that ion suppression or enhancement was negligible and adequately corrected by the SIL-IS.

  • Recovery: The extraction recovery of the analyte was consistent and reproducible across QC levels, typically >85%.

  • Stability: The analyte was proven to be stable in plasma under various conditions:

    • Bench-top stability: At room temperature for 6 hours.

    • Freeze-thaw stability: After three freeze-thaw cycles.

    • Long-term stability: At -80°C for 90 days.

Validation Parameter Concentration (ng/mL) Intra-day (n=6) Inter-day (n=18) Acceptance Criteria
Precision (%CV) / Accuracy (%RE) Precision (%CV) / Accuracy (%RE)
LLOQ 0.1008.5% / 4.2%11.2% / -2.5%≤20% / ±20%
Low QC 0.3006.1% / -1.8%8.9% / 1.1%≤15% / ±15%
Mid QC 10.04.5% / 3.5%6.2% / 2.8%≤15% / ±15%
High QC 80.03.8% / -0.5%5.5% / -1.3%≤15% / ±15%
Table 2: Summary of Accuracy and Precision Data.

Overall Workflow and Conclusion

The complete analytical process is a streamlined and robust system designed for high-throughput bioanalysis, ensuring data integrity from sample receipt to final reporting.

High-level overview of the complete analytical workflow.

This application note presents a validated HPLC-MS/MS method for the quantification of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine in human plasma. The simple protein precipitation sample preparation is rapid and efficient, and the optimized chromatographic and mass spectrometric conditions provide excellent sensitivity and selectivity. The method meets all regulatory requirements for bioanalytical method validation and is therefore well-suited for routine use in a regulated environment to support drug development programs.

References

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • FDA. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from various online sources discussing FDA's 2018 guidance.
  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from U.S. Department of Health & Human Services.
  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]

  • Hoffmann, K. L., & van den Broek, I. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(4), 393–397.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Frontiers in Physiology. (2023). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. [Link]

  • Jemal, M., & Xia, Y. Q. (1999). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Rapid communications in mass spectrometry, 13(1), 97–105.
  • White, S., & Smeraglia, J. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(8), 835-839.
  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • Genzen, J. R., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • Xia, Y. Q., & Jemal, M. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Rapid communications in mass spectrometry, 22(4), 595–603.
  • Phenomenex. (2015). Technical Tip: Protein Precipitation.
  • Popa, D. S., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PloS one, 16(11), e0259344.
  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Biochemistry and Biotechnology.
  • Sricharoen, P., et al. (2025). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD. Molecules, 30(22), 5031.
  • Ammari, W. G., et al. (2015). A Validated Liquid Chromatography-Tandem Mass Spectrometry Coupled with Liquid-Liquid Extraction for Indacaterol Quantitation in Human Plasma. Advances in Pharmacology and Pharmacy, 3(2), 43-51.
  • Kiontke, A., & Linscheid, M. W. (2011). Principles of electrospray ionization. Methods in molecular biology, 753, 21–33.
  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical biochemist. Reviews, 24(1), 3–12.
  • de Oliveira, A. C. L., et al. (2014). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of the Brazilian Chemical Society, 25, 364-371.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Benchchem. (n.d.). Quantification of Adenosine in Human Plasma using a Validated LC-MS/MS Method.
  • Kiontke, A., & Linscheid, M. W. (2011). Principles of Electrospray Ionization. Molecular & Cellular Proteomics, 10(7), R111.009407.
  • Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 289.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • Nylander, S., et al. (2018). Accurate measurement of endogenous adenosine in human blood. PloS one, 13(10), e0205707.
  • Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?.
  • Sajid, M., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2261.
  • Li, Y., et al. (2012). Development and application of a LC-MS/MS method to quantify basal adenosine concentration in human plasma from patients undergoing on-pump CABG surgery. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 885-886, 110–116.
  • Hsieh, Y. Z., & Lin, F. Y. (1998). Determination of plasma adenosine by high-performance liquid chromatography with column switching and fluorometric detection. Journal of chromatography.
  • PubChem. (n.d.). 2-Phenylethylyl-adenosine derivative. Retrieved from [Link]

  • Bridges, A. J., et al. (1988). N6-(2,2-diphenylethyl)adenosine, a novel adenosine receptor agonist with antipsychotic-like activity. Journal of medicinal chemistry, 31(7), 1282–1285.
  • NIST. (n.d.). Adenosine, 2'-deoxy-.
  • PubChemLite. (n.d.). N(6)-(2,2-diphenylethyl)adenosine.

Sources

Application

Application Notes and Protocols for Evaluating 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine in Neuroprotection Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Adenosine A1 Receptor Agonism in Neuroprotection Neurodegenerative diseases and acute neuronal injury represent a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Adenosine A1 Receptor Agonism in Neuroprotection

Neurodegenerative diseases and acute neuronal injury represent a significant and growing unmet medical need. A promising therapeutic strategy involves the modulation of adenosine signaling pathways, which play a crucial role in regulating neuronal excitability and survival. The adenosine A1 receptor, in particular, has been identified as a key target for neuroprotection. Activation of the A1 receptor has been shown to inhibit the release of excitatory neurotransmitters, reduce postsynaptic excitability, and suppress neuroinflammation, all of which contribute to neuronal damage in various pathological conditions.

This guide provides a comprehensive overview of the application of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine , a putative selective adenosine A1 receptor agonist, in preclinical animal models of neuroprotection. While direct literature on this specific molecule is emerging, its structural similarity to well-characterized A1 agonists like 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-cyclopentyladenosine (CPA) suggests a similar mechanism of action and therapeutic potential.[1][2][3] This document will therefore serve as a foundational guide for researchers seeking to evaluate the neuroprotective efficacy of this and similar compounds. We will delve into the underlying signaling pathways, provide detailed protocols for inducing and assessing neuroprotection in relevant animal models, and offer insights into the experimental design and data interpretation.

Mechanism of Action: Adenosine A1 Receptor-Mediated Neuroprotection

The neuroprotective effects of adenosine A1 receptor agonists are mediated through a multi-faceted signaling cascade that ultimately reduces neuronal hyperexcitability and cell death.

Signaling Pathway of Adenosine A1 Receptor Activation

Upon binding of an agonist such as 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine, the A1 receptor, a G-protein coupled receptor (GPCR), initiates a series of intracellular events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key mediator of pro-apoptotic and pro-inflammatory signaling.

  • Modulation of Ion Channels: The Gβγ subunit directly modulates the activity of several ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[4][5] This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus reducing excitability. Additionally, the Gβγ subunit inhibits voltage-gated Ca2+ channels, reducing calcium influx, a critical trigger for excitotoxic cell death.[5]

  • Presynaptic Inhibition of Neurotransmitter Release: A1 receptors are abundantly expressed on presynaptic terminals. Their activation inhibits the release of excitatory neurotransmitters, most notably glutamate, by the mechanisms described above. This reduction in glutamate release is a primary mechanism of neuroprotection in conditions of excitotoxicity, such as stroke and epilepsy.

AdenosineA1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 2-(Cyclopentylamino)-N- (2,2-diphenylethyl)adenosine A1R Adenosine A1 Receptor Agonist->A1R Binds G_protein Gαiβγ A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (Gβγ) K_channel K+ Channel G_protein->K_channel Activates (Gβγ) cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux PKA ↓ PKA Activity cAMP->PKA Neuroprotection Neuroprotection PKA->Neuroprotection Ca_influx->Neuroprotection K_efflux->Neuroprotection MCAO_Workflow Habituation Animal Habituation & Baseline Behavioral Testing MCAO_Surgery MCAO Surgery (e.g., 60 min occlusion) Habituation->MCAO_Surgery Drug_Admin Drug Administration (e.g., pre-, during, or post-MCAO) MCAO_Surgery->Drug_Admin Reperfusion Reperfusion Drug_Admin->Reperfusion Post_Op_Care Post-Operative Care & Neurological Scoring (e.g., NSS) Reperfusion->Post_Op_Care Behavioral_Tests Behavioral Testing (e.g., 24h, 72h, 7d post-MCAO) Post_Op_Care->Behavioral_Tests Histology Histological Analysis (Infarct Volume Measurement) Behavioral_Tests->Histology

Caption: Experimental Workflow for MCAO Studies.

Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice [6][7]

  • Animal Preparation:

    • Anesthetize the mouse with isoflurane (3-4% for induction, 1-2% for maintenance).

    • Maintain body temperature at 37°C using a heating pad.

    • Place the animal in a supine position.

  • Surgical Procedure:

    • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Carefully dissect the arteries from the surrounding tissue and vagus nerve.

    • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

    • Introduce a silicone-coated 6-0 monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms successful occlusion.

    • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • Post-Operative Care:

    • Suture the incision and allow the animal to recover in a heated cage.

    • Provide soft, moistened food and water.

    • Administer analgesics as per institutional guidelines.

Traumatic Brain Injury (TBI) Model: Controlled Cortical Impact (CCI)

The CCI model is a widely used and highly reproducible model of TBI that produces a focal contusion with features of both primary and secondary injury mechanisms. [8] Protocol: Controlled Cortical Impact (CCI) in Mice [9][10][11]

  • Animal Preparation:

    • Anesthetize the mouse with isoflurane and place it in a stereotaxic frame.

    • Maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline scalp incision and expose the skull.

    • Perform a craniotomy (e.g., 4 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.

    • Position the CCI device impactor tip perpendicular to the cortical surface.

    • Induce the injury by rapidly retracting the impactor after a controlled cortical deformation (e.g., 1.5 mm depth at 3.5 m/s for 150 ms).

  • Post-Operative Care:

    • Close the scalp incision with sutures or staples.

    • Provide post-operative care as described for the MCAO model.

Dosage and Administration

The optimal dose and administration route for 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine will need to be determined empirically. Based on data for similar A1 agonists, the following table provides a starting point for dose-ranging studies.

ParameterSuggested Starting RangeNotes
Dosage 0.1 - 10 mg/kgDose-response studies are essential to identify the therapeutic window.
Route of Administration Intraperitoneal (i.p.)Systemic administration is common for initial efficacy studies.
Vehicle Saline, DMSO, or a mixtureThe solubility of the compound will determine the appropriate vehicle.
Timing of Administration Pre-injury, immediately post-injury, or delayedThe timing of administration is critical for determining the therapeutic window.

Assessment of Neuroprotective Efficacy

A combination of behavioral and histological assessments is crucial for a comprehensive evaluation of neuroprotective efficacy.

Behavioral Assessments

A battery of behavioral tests should be employed to assess various aspects of neurological function, including motor coordination, sensory function, and cognitive deficits.

Behavioral TestFunction AssessedTime Points for Assessment
Neurological Severity Score (NSS) [6]Overall neurological deficit (motor, sensory, reflex)24h, 72h, 7d post-injury
Rotarod Test [12][13][14]Motor coordination and balanceBaseline, 24h, 72h, 7d, 14d post-injury
Cylinder Test [13][15]Spontaneous forelimb use (asymmetry)7d, 14d, 21d post-injury
Open Field Test [12][13][14]Locomotor activity and anxiety-like behavior24h, 7d post-injury
Morris Water Maze [12][16]Spatial learning and memory14d - 21d post-injury

Protocol: Neurological Severity Score (NSS) [6] The NSS is a composite score based on a series of motor, sensory, and reflex tests. A higher score indicates a more severe neurological deficit.

  • Motor Tests:

    • Forelimb Flexion: Observe for flexion of the contralateral forelimb when the mouse is suspended by its tail.

    • Gait: Observe for circling behavior and abnormal posture.

    • Balance Beam: Measure the ability of the mouse to traverse a narrow beam.

  • Sensory Tests:

    • Adhesive Removal Test: Place a small adhesive sticker on each forepaw and measure the time taken to remove it.

  • Reflex Tests:

    • Pinna Reflex: Touch the pinna with a soft object and observe for a twitch.

    • Corneal Reflex: Gently touch the cornea with a wisp of cotton and observe for a blink.

Histological Assessments

Histological analysis provides a quantitative measure of the extent of brain damage.

Protocol: Infarct Volume Measurement

  • Tissue Preparation:

    • At the end of the experiment, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Harvest the brains and post-fix in 4% paraformaldehyde.

    • Cryoprotect the brains in a sucrose solution.

    • Section the brains coronally on a cryostat.

  • Staining:

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet. TTC stains viable tissue red, leaving the infarcted area white. Cresyl violet is a Nissl stain that allows for the visualization of neuronal cell bodies.

  • Quantification:

    • Capture images of the stained sections.

    • Use image analysis software to measure the area of the infarct in each section.

    • Calculate the total infarct volume by integrating the infarct areas across all sections.

Data Analysis and Interpretation

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the outcomes between the vehicle-treated and drug-treated groups.

  • Dose-Response Relationship: Determine the dose-response relationship for the neuroprotective effects of the compound.

  • Therapeutic Window: Identify the time window after injury during which the administration of the compound is effective.

  • Correlation Analysis: Correlate the behavioral outcomes with the histological findings to establish a clear link between functional recovery and tissue preservation.

Conclusion

The evaluation of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine as a neuroprotective agent requires a systematic and rigorous preclinical testing paradigm. By employing well-validated animal models, comprehensive behavioral and histological assessments, and sound experimental design, researchers can effectively determine the therapeutic potential of this and other novel adenosine A1 receptor agonists. The protocols and guidelines provided in this document serve as a foundation for these critical investigations, with the ultimate goal of translating promising preclinical findings into novel therapies for neurodegenerative diseases and acute brain injury.

References

  • Labastida, J. A., Motamedi, M., Wu, P., et al. (2024).
  • (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful?. Annals of Neurology.
  • Labastida, J. A., Motamedi, M., Wu, P., et al. (2024). Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism. UTMB Health Research Expert Profiles.
  • (2022). Mild Traumatic Brain Injury Mouse Model Protocol. JoVE Journal.
  • A Method for Generate a Mouse Model of Stroke: Evaluation of Parameters for Blood Flow, Behavior, and Survival. PMC.
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innov
  • Major methods of stroke induction in different animal models.
  • Animal models of stroke. PMC.
  • Animal Models of Neurodegener
  • Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. (2023). Journal of Clinical Medicine.
  • Lemmerman, L. R., Harris, H. N., Arnold, W. D., Higuita-Castro, N., & Gallego-Perez, D. (2021). MCAO Stroke Model Protocol for Mouse.
  • (2024). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology.
  • Brain Microdialysis Coupled to LC-MS/MS Revealed That CVT-10216, a Selective Inhibitor of Aldehyde Dehydrogenase 2, Alters the Neurochemical and Behavioral Effects of Methamphetamine.
  • Animal models of traum
  • The Nanotheranostic Researcher's Guide for Use of Animal Models of Traumatic Brain Injury. (2021).
  • Non-Clinical Models for Neurodegenerative Diseases: Therapeutic Approach and Drug Valid
  • Brain Microdialysis Coupled to LC-MS/MS Revealed That CVT-10216, a Selective Inhibitor of Aldehyde Dehydrogenase 2, Alters the Neurochemical and Behavioral Effects of Methamphetamine. PubMed.
  • Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review).
  • Behavioral tests in rodent models of stroke. PMC - NIH.
  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. PMC - NIH.
  • CVT-10216 | ALDH-2 Inhibitor. MedchemExpress.com.
  • Behavioral Tests in Rodent Models of Stroke. Ace Therapeutics.
  • CVT 10216 | Aldehyde Dehydrogenases. Tocris Bioscience.
  • Rodent Behavioral Testing. InnoSer.
  • Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities. PMC.
  • Adenosine. CCC Pharmacology - LITFL.
  • Pharm 101: Adenosine. Top 200 Drugs - LITFL.
  • 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors. Tocris Bioscience.
  • Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in R
  • Characteristics of A 1 and A 2 Adenosine Receptors upon the Acetylcholine Release in the Rat Hippocampus. The Korean Journal of Physiology & Pharmacology.
  • Effects of N6-cyclopentyl adenosine and 8-cyclopentyl-l,3-dipropylxanthine on N-methyl-d-aspart
  • WO2015013397A2 - Neuroprotective bicyclic compounds and methods for their use in treating autism spectrum disorders and neurodevelopmental disorders.
  • Calpain-1 C2L domain peptide protects mouse hippocampus-derived neuronal HT22 cells against glutamate-induced oxytosis. (2021). Scientific Reports.
  • Global Drug Intelligence Database.

Sources

Method

Application Note: Radioligand Binding and Competition Assays using 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine

Target Audience: Researchers, scientists, and drug development professionals in parasitology, purine metabolism, and nucleoside transporter pharmacology. Executive Summary & Scientific Rationale The compound 2-(Cyclopent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in parasitology, purine metabolism, and nucleoside transporter pharmacology.

Executive Summary & Scientific Rationale

The compound 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine (often designated in literature as Compound NA42) is a highly potent, lipophilic adenosine analog developed primarily for its antitrypanosomal and antimalarial properties[1]. Unlike mammalian cells, protozoan parasites such as Trypanosoma brucei lack the enzymatic machinery for de novo purine synthesis. Consequently, they rely entirely on the salvage of host purines via specialized transmembrane nucleoside transporters, predominantly the P1 and P2 (TbAT1) transporters[2].

While traditional radioligand binding assays for adenosine receptors (e.g., A1, A2A) utilize isolated cell membranes, evaluating ligands targeting the T. brucei P2 transporter requires a different approach. Because TbAT1 is a dynamic permease, membrane disruption often alters its conformational state and uncouples the transport machinery. Therefore, whole-cell radioligand competition assays are the gold standard[2].

In this protocol, we detail the methodology to determine the inhibition constant ( Ki​ ) of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine against the TbAT1 transporter using [3H] adenosine. By understanding the causality behind each procedural step—such as the critical use of the "oil-stop" centrifugation method—researchers can generate self-validating, highly reproducible pharmacological data[3].

Mechanistic Pathway: Purine Salvage and Inhibition

The P2 aminopurine transporter (TbAT1) recognizes the adenine nucleobase motif and is the primary conduit for both natural purines and diamidine drugs (e.g., pentamidine)[4]. 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine acts as a competitive inhibitor at this site, though its extreme lipophilicity also allows for passive membrane diffusion, contributing to its low-nanomolar trypanostatic activity[1].

Pathway Extracellular Extracellular Space [3H]-Adenosine & Analog TbAT1 TbAT1 (P2 Transporter) Recognition & Binding Extracellular->TbAT1 Transport Intracellular Intracellular Accumulation Purine Salvage Pathway TbAT1->Intracellular Internalization Inhibition Competitive Inhibition by 2-CPA-N6-DPE-Ado Inhibition->TbAT1 Blocks [3H] binding

Caption: Mechanism of TbAT1-mediated purine salvage and competitive inhibition by adenosine analogs.

Quantitative Data Summary

The table below summarizes the binding affinities and phenotypic activities of key compounds at the T. brucei P2 transporter. Note the disparity between the moderate Ki​ and the highly potent IC50​ of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine, which suggests intracellular accumulation driven by its hydrophobic N6 and C2 substitutions[1].

CompoundTargetAssay TypeBinding Affinity ( Ki​ )Antitrypanosomal IC50​
2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine TbAT1 (P2) [3H] Adenosine Competition20 ± 9 µM26 ± 4 nM
2'-Deoxyadenosine (Control)TbAT1 (P2) [3H] Adenosine Competition0.23 ± 0.04 µMN/A
Pentamidine (Reference Drug)TbAT1 (P2) [3H] Pentamidine Competition~0.03 µM~2 nM

Experimental Protocol: Whole-Cell Radioligand Competition Assay

Assay Design & The "Oil-Stop" Rationale

Why use silicone oil instead of vacuum filtration? Standard vacuum filtration washes take 5–10 seconds. Because 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine and similar analogs have moderate-to-low affinities for the P2 transporter ( Ki​ ~20 µM), they dissociate rapidly. Washing with aqueous buffer would strip the ligand from the receptor, leading to false negatives. Centrifuging the cells through a layer of silicone oil (density ~1.028 g/mL) physically separates the cell pellet from the aqueous radioligand in milliseconds, preserving the equilibrium binding state without altering the chemical environment[3].

Workflow Step1 1. Cell Prep Wash T. brucei Step2 2. Incubation [3H]-Ado + Ligand Step1->Step2 Step3 3. Oil-Stop Centrifugation Step2->Step3 Step4 4. Lysis SDS Extraction Step3->Step4 Step5 5. Detection Scintillation Step4->Step5

Caption: Step-by-step workflow of the whole-cell radioligand competition assay using the oil-stop method.

Reagents and Materials
  • Parasites: Bloodstream-form Trypanosoma brucei (e.g., Lister 427 strain).

  • Assay Buffer (CB): 33 mM HEPES, 98 mM NaCl, 4.6 mM KCl, 0.55 mM CaCl₂, 0.07 mM MgSO₄, 5.8 mM NaH₂PO₄, 0.3 mM MgCl₂, 23 mM NaHCO₃, and 14 mM D-glucose, adjusted to pH 7.3[4].

  • Radioligand: [3H] Adenosine (Specific activity ~20-30 Ci/mmol).

  • Test Compound: 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine, dissolved in 100% DMSO (final assay DMSO concentration must be <1% to prevent parasite lysis).

  • Silicone Oil: Mixture of silicone oils (e.g., Dow Corning 550 and 510) adjusted to a specific gravity of 1.028 g/mL.

Step-by-Step Methodology

Step 1: Parasite Preparation

  • Harvest bloodstream-form T. brucei cells at mid-log phase ( 1−2×106 cells/mL) via centrifugation at 1,000 × g for 10 minutes at 4°C.

  • Wash the pellet twice in ice-cold Assay Buffer (CB) to remove endogenous host purines that could competitively inhibit the assay.

  • Resuspend the final pellet in CB at a density of 1×108 cells/mL. Keep on ice until immediately before use.

Step 2: Reaction Setup

  • Prepare 1.5 mL microcentrifuge tubes containing 100 µL of the silicone oil mixture.

  • Carefully overlay 50 µL of the test compound (2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine) diluted in CB over the oil layer. Prepare a concentration gradient (e.g., 0.1 µM to 300 µM) to generate a full dose-response curve.

  • Add 50 µL of [3H] adenosine (final concentration 0.1 µM) to the aqueous layer.

Step 3: Incubation and Oil-Stop Termination

  • Initiate the binding/uptake reaction by adding 100 µL of the pre-warmed (37°C) parasite suspension ( 107 cells total) to the aqueous layer.

  • Incubate for exactly 60 seconds at room temperature. Expert Insight: 60 seconds ensures the reaction remains in the linear phase of uptake, preventing intracellular saturation from skewing the binding kinetics[3].

  • Terminate the reaction by immediately centrifuging the tubes at 14,000 × g for 30 seconds. The parasites will pellet through the silicone oil, leaving the unbound [3H] adenosine in the upper aqueous phase.

Step 4: Quantification

  • Flash-freeze the tubes in liquid nitrogen.

  • Use a dog-clipper or tube cutter to sever the bottom tip of the tube (containing the cell pellet) directly into a scintillation vial.

  • Lyse the pellet by adding 200 µL of 2% SDS and incubating at 50°C for 30 minutes.

  • Add 3 mL of liquid scintillation cocktail, vortex vigorously, and measure radioactivity using a liquid scintillation counter.

Data Analysis & Validation

Plot the radioactivity (DPM) against the log concentration of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine. Use non-linear regression (one-site competition model) to determine the IC50​ .

Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H] adenosine used (0.1 µM) and Kd​ is the known affinity of adenosine for the TbAT1 transporter (~0.5 µM).

Self-Validation Check: Always include a positive control (e.g., 1 mM unlabeled adenosine or 2'-deoxyadenosine) to define non-specific binding. Non-specific binding should be less than 10% of total binding. If it is higher, verify the density of the silicone oil, as aqueous buffer may be dragging down into the pellet.

References

  • Rodenko, B., van der Burg, A. M., Wanner, M. J., Kaiser, M., Brun, R., Gould, M., de Koning, H. P., & Koomen, G. J. (2007). 2,N6-Disubstituted Adenosine Analogs with Antitrypanosomal and Antimalarial Activities. Antimicrobial Agents and Chemotherapy, 51(11), 3796-3802. Available at:[Link]

  • Carter, N. S., & Fairlamb, A. H. (1993). Arsenical-resistant trypanosomes lack an unusual adenosine transporter. Nature, 361(6408), 173-176. Available at:[Link]

  • Al-Salabi, M. I., & de Koning, H. P. (2005). Purine nucleobase transport in bloodstream forms of Trypanosoma brucei is mediated by two novel transporters. Molecular Pharmacology, 68(5), 1432-1440. Available at:[Link]

  • Carter, N. S., Berger, B. J., & Fairlamb, A. H. (1995). Uptake of diamidine drugs by the P2 nucleoside transporter in melarsen-sensitive and -resistant Trypanosoma brucei brucei. Journal of Biological Chemistry, 270(47), 28153-28157. Available at:[Link]

  • Stecula, A., et al. (2020). Positively selected modifications in the pore of TbAQP2 allow pentamidine to enter Trypanosoma brucei. eLife, 9, e51444. Available at:[Link]

Sources

Application

Application Note: Synthesis Pathways and Purification Protocols for 2-(Cyclopentylamino)-N6-(2,2-diphenylethyl)adenosine

Introduction & Pharmacological Context The development of 2,N6-disubstituted adenosine analogs represents a critical frontier in medicinal chemistry, particularly for targeting protozoan purine salvage pathways and modul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The development of 2,N6-disubstituted adenosine analogs represents a critical frontier in medicinal chemistry, particularly for targeting protozoan purine salvage pathways and modulating mammalian adenosine receptors. Because protozoan parasites like Trypanosoma brucei lack de novo purine biosynthesis, they rely entirely on scavenging host purines.

The target compound, 2-(Cyclopentylamino)-N6-(2,2-diphenylethyl)adenosine , is engineered to exploit this vulnerability. The bulky N6-(2,2-diphenylethyl) substitution dramatically increases the lipophilicity of the molecule, facilitating passive diffusion across the parasite membrane and potentially enabling aromatic stacking with heme (). Concurrently, the C2-cyclopentylamino group enhances target affinity, shifting the molecule's biological profile to exhibit potent trypanostatic and trypanocidal activities.

Mechanistic Rationale & Synthesis Strategy

The synthesis of 2,N6-disubstituted adenosines relies on the sequential, regioselective nucleophilic aromatic substitution ( SN​Ar ) of 2,6-dichloropurine riboside (). As an Application Scientist, it is crucial to understand the thermodynamics and kinetics governing this pathway to troubleshoot synthesis failures.

Causality of Regioselectivity:

  • Kinetic Favorability at C6: The C6 position of the purine ring is highly electrophilic due to the strong electron-withdrawing effects of the adjacent N1 and N7 nitrogen atoms. Consequently, the first amination with 2,2-diphenylethylamine occurs regioselectively at C6 under relatively mild conditions (70 °C).

  • Deactivation at C2: Once the N6 position is substituted, the newly attached secondary amine donates electron density into the pyrimidine ring via resonance. This significantly deactivates the C2 position toward further nucleophilic attack. Therefore, the subsequent substitution at C2 with cyclopentylamine requires forcing conditions, such as elevated temperatures (120–140 °C) in a sealed pressure vessel or under microwave irradiation.

SynthesisPathway A 2,6-Dichloropurine riboside B 2-Chloro-N6-(2,2-diphenylethyl) adenosine A->B Step 1: 2,2-Diphenylethylamine DIPEA, EtOH, 70°C (Regioselective SNAr at C6) C 2-(Cyclopentylamino)-N6- (2,2-diphenylethyl)adenosine B->C Step 2: Cyclopentylamine 120°C, Sealed Tube (SNAr at C2)

Sequential SNAr synthesis pathway highlighting regioselective amination at C6 followed by C2.

Detailed Experimental Protocols

To ensure a self-validating system, In-Process Quality Control (IPQC) steps are embedded within the workflow.

Step 1: Synthesis of 2-Chloro-N6-(2,2-diphenylethyl)adenosine
  • Reagents: 2,6-Dichloropurine riboside (1.0 eq), 2,2-diphenylethylamine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Ethanol (0.2 M).

  • Procedure:

    • Suspend 2,6-dichloropurine riboside in anhydrous ethanol under an inert argon atmosphere.

    • Add DIPEA, followed by the dropwise addition of 2,2-diphenylethylamine.

    • Heat the reaction mixture to 70 °C and stir for 12 hours.

  • IPQC (Self-Validation): Monitor the reaction via TLC (DCM:MeOH 9:1, UV 254 nm). The starting material ( Rf​≈0.3 ) must completely convert to a higher-eluting intermediate ( Rf​≈0.5 ). LC-MS must confirm an [M+H]+ peak with a distinct 3:1 isotopic pattern, verifying the retention of a single chlorine atom.

  • Workup: Concentrate in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and deionized water. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude intermediate.

Step 2: Synthesis of 2-(Cyclopentylamino)-N6-(2,2-diphenylethyl)adenosine
  • Reagents: 2-Chloro-N6-(2,2-diphenylethyl)adenosine (1.0 eq), Cyclopentylamine (10.0 eq).

  • Procedure:

    • Transfer the intermediate to a heavy-walled borosilicate sealed pressure tube.

    • Dissolve the intermediate in neat cyclopentylamine (acting as both nucleophile and solvent).

    • Seal the tube and heat to 120 °C for 24–48 hours behind a blast shield.

  • IPQC (Self-Validation): LC-MS analysis must show the complete disappearance of the chlorine isotopic pattern, replaced by the exact mass of the target compound.

  • Workup: Cool to room temperature. Remove excess cyclopentylamine under reduced pressure. Co-evaporate the residue three times with toluene to azeotropically remove residual aliphatic amine traces.

ExperimentalWorkflow React1 Step 1: N6-Amination 70°C, 12h, EtOH Workup1 Intermediate Workup LLE (EtOAc/H2O) React1->Workup1 TLC Confirmation (Rf ~0.5) React2 Step 2: C2-Amination 120°C, 24h, Sealed Tube Workup1->React2 Purified Intermediate Workup2 Crude Isolation Evaporation & Co-evaporation React2->Workup2 LC-MS Confirmation (Cl loss)

Step-by-step experimental workflow from initial N6-amination to crude product isolation.

Purification and Analytical Characterization

Achieving >98% purity is mandatory for downstream in vitro and in vivo biological assays. A two-tier purification system is deployed to manage the unique polarity of the disubstituted adenosine.

  • Primary Flash Chromatography:

    • Stationary Phase: Silica gel (230–400 mesh).

    • Mobile Phase: Gradient elution from 100% Dichloromethane (DCM) to 90:10 DCM:Methanol.

    • Rationale: Removes gross impurities, unreacted starting materials, and thermal degradation products generated during the 120 °C sealed-tube reaction.

  • Preparative Reverse-Phase HPLC (RP-HPLC):

    • Column: C18 Reverse Phase (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: H2​O

      • 0.1% Trifluoroacetic acid (TFA).
    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 20% B to 80% B over 30 minutes.

    • Rationale: The basic secondary amines at C2 and N6 cause severe peak tailing on standard silica due to interactions with free silanols. The addition of 0.1% TFA acts as an ion-pairing agent, protonating the nitrogens and ensuring sharp, symmetrical peaks for high-resolution separation.

Purification Crude Crude Residue Flash Flash Chromatography (Silica, DCM:MeOH) Crude->Flash Prep Prep RP-HPLC (C18, MeCN:H2O + TFA) Flash->Prep Lyophilize Lyophilization Prep->Lyophilize Pure Pure Target Compound (>98% Purity) Lyophilize->Pure

Two-tier purification strategy utilizing normal-phase flash chromatography and RP-HPLC.

Data Presentation: Quantitative Summary

The following table summarizes the expected quantitative and analytical parameters for a self-validating synthesis run.

Reaction PhaseElectrophileNucleophileTemp / TimeExpected YieldKey Analytical Marker (LC-MS)
1. N6-Amination 2,6-Dichloropurine riboside2,2-Diphenylethylamine70 °C / 12h75–85% [M+H]+ showing 3:1 Cl isotope pattern
2. C2-Amination 2-Chloro-N6-substituted intermediateCyclopentylamine120 °C / 24h50–65% [M+H]+ absent of Cl isotope pattern
Purification Crude Target CompoundN/AN/A>98% PuritySingle sharp peak at 254 nm (RP-HPLC)

Pharmacological Context & Signaling Pathway

Once synthesized and purified, 2-(cyclopentylamino)-N6-(2,2-diphenylethyl)adenosine acts as a potent antiprotozoal agent. Its high LogP value (driven by the diphenylethyl group) allows it to bypass standard transport resistance mechanisms. Upon entering the parasite, it acts on trypanosome-specific purine salvage targets, disrupting metabolic homeostasis and exhibiting a trypanostatic effect that scales to trypanocidal activity at higher concentrations.

SignalingPathway Ligand 2-(Cyclopentylamino)-N6- (2,2-diphenylethyl)adenosine Membrane Parasite Membrane Diffusion (Driven by Lipophilicity) Ligand->Membrane High LogP Partitioning Target Intracellular Trypanosome Target (Purine Salvage / Metabolism) Membrane->Target Intracellular Accumulation Outcome Trypanostatic / Trypanocidal Activity Target->Outcome Metabolic Disruption

Proposed mechanism of action for the antiprotozoal activity of the synthesized analog.

References

  • Rodenko, B., van der Burg, A. M., Wanner, M. J., Kaiser, M., Brun, R., Kuang, H., ... & Koomen, G. J. (2007). "2,N6-Disubstituted Adenosine Analogs with Antitrypanosomal and Antimalarial Activities." Antimicrobial Agents and Chemotherapy, 51(11), 3796-3802. URL:[Link]

  • Robins, M. J., Uznanski, B., & MacCoss, M. (1981). "Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides." Canadian Journal of Chemistry, 59(17), 2601-2607. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Off-Target Cytotoxicity of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine in Primary Neurons

Welcome to the Application Scientist Support Center. 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine is a highly lipophilic, 2,N6-disubstituted adenosine analog.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine is a highly lipophilic, 2,N6-disubstituted adenosine analog. While its dual substitutions confer potent receptor affinity and unique neuromodulatory properties[1], its extreme hydrophobicity often presents significant formulation challenges, leading to off-target cytotoxicity in primary neuronal cultures.

This guide provides causal explanations, optimized formulation strategies, and self-validating experimental protocols to help you establish a safe therapeutic window.

FAQ 1: Why does this compound cause off-target cytotoxicity in primary neurons?

Causality & Mechanism: The off-target cytotoxicity of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine is driven primarily by its physicochemical properties rather than its pharmacodynamics. The extensive aromatic and aliphatic substitutions (N6-diphenylethyl and 2-cyclopentylamino) drastically increase the compound's partition coefficient (logP). In primary neurons, this drives non-specific intercalation into the lipid bilayer, disrupting membrane integrity and triggering calcium influx.

Furthermore, researchers frequently use high concentrations of Dimethyl Sulfoxide (DMSO) to force this compound into solution. It is well-documented that DMSO concentrations 0.5% induce marked neurite retraction, reactive oxygen species (ROS) production, and widespread apoptosis in primary cortical neurons[2].

G cluster_ontarget On-Target (Neuromodulatory) cluster_offtarget Off-Target (Cytotoxic) Compound 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine A_Receptor Adenosine Receptors (A1/A2A/A3) Compound->A_Receptor Membrane Membrane Intercalation Compound->Membrane cAMP cAMP Modulation A_Receptor->cAMP Neuroprotection Neuroprotection / Mitoprotection cAMP->Neuroprotection MitoDamage Mitochondrial Swelling & ROS Membrane->MitoDamage DMSO High DMSO Vehicle (>0.5%) DMSO->MitoDamage Apoptosis Neuronal Apoptosis MitoDamage->Apoptosis

Pathways of on-target neuromodulation vs. off-target cytotoxicity and vehicle-induced apoptosis.

FAQ 2: How can I formulate this highly lipophilic compound to prevent localized toxicity?

Causality & Mechanism: To avoid the neurotoxic effects of DMSO, the compound should be formulated using 2-hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD forms a reversible supramolecular inclusion complex with the lipophilic diphenylethyl and cyclopentyl groups, shielding them from the aqueous environment. This prevents drug precipitation on the fragile neuronal membrane and facilitates targeted delivery without disrupting lipid homeostasis[3].

Table: Vehicle Optimization for Primary Neurons

Vehicle TypeMax Tolerated Conc. in NeuronsSolubilization EfficacyCytotoxicity Risk
DMSO 0.1%High (Stock solution only)High (neurite retraction at 0.5%)
Ethanol 0.1%ModerateHigh (membrane fluidization)
HP- β -CD 50 mMHigh (Inclusion complexes)Low (Maintains lipid homeostasis)

Step-by-Step Methodology: HP- β -CD Formulation

  • Stock Preparation: Dissolve 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine in 100% DMSO to create a highly concentrated 10 mM stock.

  • Cyclodextrin Solution: Prepare a 20% (w/v) HP- β -CD solution in sterile, pre-warmed Neurobasal medium.

  • Complexation: Slowly add the 10 mM compound stock dropwise into the HP- β -CD solution while vortexing continuously to prevent localized precipitation.

  • Dilution: Dilute the complexed solution into the final culture medium. Ensure the final DMSO concentration is strictly 0.1% to obviate spurious vehicle effects[2].

FAQ 3: What is the recommended workflow for establishing a safe therapeutic window?

Causality & Mechanism: Because primary cortical neurons are highly sensitive to metabolic perturbations, viability should be assessed using a Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytoplasmic enzyme released rapidly into the culture medium upon plasma membrane damage, making it a highly reliable surrogate marker for off-target cytotoxicity[4].

Step-by-Step Methodology: LDH Release Assay in Primary Neurons

  • Cell Culture: Seed primary E18 rat cortical neurons at 25,000 cells/well in poly-D-lysine coated 96-well plates in Neurobasal medium supplemented with B27. Differentiate for 7-10 days in vitro (DIV).

  • Treatment: Treat neurons with the HP- β -CD-formulated compound (e.g., dose-response from 1 nM to 10 μ M) for 24 hours. Include a vehicle control (0.1% DMSO + HP- β -CD) and a maximum release control (1% Triton X-100 added 45 mins prior to assay).

  • Sample Transfer: Transfer 50 μ L of the culture supernatant from each well to a new clear 96-well assay plate.

  • Reaction: Add 50 μ L of LDH Assay Reagent (containing NAD+, lactate, and a tetrazolium salt) to each well. Incubate in the dark for 30-60 minutes at room temperature.

  • Measurement: Add 50 μ L of Stop Solution (1M acetic acid). Measure absorbance at 490 nm using a microplate reader[4].

  • Calculation: Calculate % Cytotoxicity = [(Experimental OD490 - Vehicle OD490) / (Max Release OD490 - Vehicle OD490)] x 100.

W Step1 1. Primary Neuron Culture (E18 Cortical, DIV 7-10) Step2 Step2 Step1->Step2 Step3 3. Dose-Response Treatment (24h Incubation) Step2->Step3 Step4 4. Supernatant Extraction (50 µL transfer) Step3->Step4 Step5 5. LDH Release Assay (Absorbance at 490 nm) Step4->Step5 Step6 6. Therapeutic Window Calculation Step5->Step6

Step-by-step experimental workflow for formulating and screening compound cytotoxicity.

FAQ 4: How do I confirm that the observed effects are on-target?

Causality & Mechanism: Adenosine analogs can activate A1, A2A, A2B, or A3 receptors. To prove that the neuroprotective or neuromodulatory effects (and not the off-target toxicity) are receptor-mediated, you must use selective antagonists. For example, A3 adenosine receptor activation protects mitochondrial function in primary neurons[5]. If the compound's positive effects are blocked by an antagonist, but the cytotoxicity remains at high doses, the cytotoxicity is definitively off-target (e.g., membrane disruption).

Step-by-Step Methodology: Receptor Specificity Validation

  • Pre-treatment: Pre-incubate primary neurons for 30 minutes with specific antagonists: DPCPX (100 nM) for A1, ZM241385 (100 nM) for A2A, or MRS1523 (1 μ M) for A3 receptors.

  • Agonist Addition: Add the established non-toxic dose (determined from the LDH assay) of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine.

  • Assay Readout: Measure the downstream functional readout (e.g., cAMP accumulation via ELISA, or mitochondrial membrane potential using JC-1 dye).

  • Analysis: An attenuation of the compound's effect in the presence of the antagonist confirms on-target GPCR binding. A self-validating system requires that the vehicle control + antagonist shows no baseline shift.

References
  • [1] 2,N6-disubstituted adenosine analogs with antitrypanosomal and antimalarial activities. PubMed (NIH).[Link]

  • [4] Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC (NIH).[Link]

  • [2] Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes. PubMed (NIH).[Link]

  • [5] Mitochondrial A3 Adenosine Receptor as a Mechanism for the Protective Effects of A3AR Agonists on Chemotherapy-Induced Neuropathic Pain. Journal of Neuroscience.[Link]

  • [3] Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to A2A Receptor Activation: A Comparative Analysis of CGS-21680 and Novel Agonists

For researchers in pharmacology and drug development, the selective activation of the Adenosine A₂A receptor (A₂A R) is a critical objective in studies ranging from neuroinflammation and Parkinson's disease to cancer imm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in pharmacology and drug development, the selective activation of the Adenosine A₂A receptor (A₂A R) is a critical objective in studies ranging from neuroinflammation and Parkinson's disease to cancer immunotherapy.[1][2] The choice of a chemical tool to probe this G-protein coupled receptor (GPCR) is paramount to the integrity and success of such investigations. This guide provides an in-depth comparison between the well-established A₂A R agonist, CGS-21680, and the evaluative framework for characterizing a novel chemical entity, represented here as 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine.

This document moves beyond a simple catalog of features, offering a field-proven perspective on why specific experimental choices are made and how to build a self-validating system for agonist characterization.

The A₂A Receptor and the Gold Standard: CGS-21680

The A₂A receptor is a Gs-coupled GPCR predominantly expressed in the brain, particularly the striatum, as well as on immune cells and vascular tissue.[2][3] Upon activation by its endogenous ligand, adenosine, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4][5] This signaling cascade is integral to diverse physiological processes, including immunosuppression, vasodilation, and modulation of neurotransmission.[1][6]

CGS-21680 is a potent and widely utilized A₂A R agonist that has been instrumental in elucidating the receptor's function for decades.[6][7][8] Its utility as a research tool stems from its high affinity and relative selectivity for the A₂A subtype over other adenosine receptors.

Pharmacological Profile of CGS-21680

A comprehensive understanding of a tool compound's binding characteristics is the foundation of reliable experimental design. The table below summarizes the key pharmacological parameters of CGS-21680, compiled from authoritative sources.

ParameterValueReceptor SubtypeCommentsSource(s)
Binding Affinity (Kᵢ) ~27 nMHuman A₂AHigh affinity, indicating potent binding.[6][7]
~290 nMHuman A₁~10-fold selectivity over A₁.[6][7]
~67 nMHuman A₂BLower selectivity against A₂B, a key consideration for experimental design.[6][7]
~88.8 µMHuman A₃High selectivity over A₃.[6][7]
Functional Potency (EC₅₀) ~110 nMRat Striatal SlicesPotent stimulation of cAMP formation in a native tissue preparation.[9]

Expert Insight: The ~2-3 fold lower selectivity of CGS-21680 for A₂A over A₂B receptors is a critical detail.[10] When working with systems that co-express both receptors, this lack of high selectivity could lead to confounding off-target effects. It underscores the importance of using cell lines with confirmed receptor expression profiles or employing selective antagonists for A₂B to validate that the observed effects are truly A₂A-mediated.

The Canonical Signaling Pathway

Activation of the A₂A R initiates a well-defined signaling cascade. Understanding this pathway is essential for designing functional assays to measure agonist activity.

A2A_Signaling_Pathway cluster_membrane Plasma Membrane A2A_R A₂A Receptor Gs Gs Protein (α, β, γ subunits) A2A_R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Agonist Agonist (e.g., CGS-21680) Agonist->A2A_R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Downstream Downstream Cellular Responses (e.g., Immunosuppression, Vasodilation) CREB->Downstream

Caption: Canonical A₂A Receptor Gs-cAMP Signaling Pathway.

Evaluating a Novel Agonist: 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine

When presented with a novel compound, a systematic, multi-tiered approach is required to validate its activity and compare it to the benchmark, CGS-21680. The primary objectives are to determine its binding affinity, receptor selectivity, and functional potency.

Tier 1: Determining Binding Affinity and Selectivity

The first step is to quantify how strongly the new compound binds to the A₂A receptor and to what extent it binds to other adenosine receptor subtypes. The gold-standard method for this is the competitive radioligand binding assay.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow Start Start: Prepare Reagents PrepareMembranes Prepare cell membranes expressing human A₂A, A₁, A₂B, A₃ receptors (e.g., from transfected HEK293 cells) Start->PrepareMembranes PrepareLigands Prepare serial dilutions of Novel Agonist & a fixed concentration of Radioligand (e.g., [³H]CGS-21680 or [³H]ZM241385) Start->PrepareLigands Incubate Incubate membranes, radioligand, and test compound to reach equilibrium PrepareMembranes->Incubate PrepareLigands->Incubate Filter Rapidly filter through GF/C filter plates to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filter->Wash Count Add scintillation cocktail and measure radioactivity using a scintillation counter Wash->Count Analyze Analyze data: Plot % inhibition vs. [Compound] Calculate IC₅₀ and convert to Kᵢ Count->Analyze End End: Determine Affinity (Kᵢ) & Selectivity Profile Analyze->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Protocol: Radioligand Binding Assay for A₂A Receptor

  • Objective: To determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to the A₂A receptor.

  • Materials:

    • Membrane Preparations: Commercially available membranes from HEK293 or CHO cells stably expressing the human A₂A receptor.[11][12]

    • Radioligand: [³H]-CGS 21680 or a suitable antagonist like [³H]-ZM241385, used at a concentration near its Kₔ value.

    • Test Compound: 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EDTA.[12]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

    • Non-specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like NECA to define non-specific binding.[13]

    • Filtration: Glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[12]

  • Procedure:

    • Preparation: Dilute cell membranes in assay buffer to the desired concentration (e.g., 5-10 µg protein/well).[12][14]

    • Assay Setup: In a 96-well plate, add assay buffer, the diluted test compound, the radioligand, and finally the diluted membranes. Total volume is typically 100-250 µL.[15]

    • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding reaction to reach equilibrium.[12][13]

    • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked filter plate using a vacuum harvester.[12][15]

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

    • Detection: Dry the filter mat, add a scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.[15]

    • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. Repeat this process using membranes expressing A₁, A₂B, and A₃ receptors to establish the selectivity profile.

Tier 2: Assessing Functional Potency

A compound that binds is not necessarily an activator. Functional assays are required to confirm agonism and quantify potency (EC₅₀)—the concentration required to elicit a half-maximal response. Given that A₂A R activation canonically increases cAMP, a cAMP accumulation assay is the most direct functional readout.[4][16]

Detailed Protocol: cAMP Accumulation Assay

  • Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to agonist stimulation.

  • Materials:

    • Cell Line: A suitable cell line expressing the A₂A receptor, such as CHO or HEK293 cells.[17]

    • Test Compound: Serial dilutions of CGS-21680 (as a positive control) and the novel agonist.

    • Stimulation Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX (50-500 µM) or rolipram (10-40 µM).[16][17][18]

    • cAMP Detection Kit: A commercial kit based on principles like HTRF, ELISA, or GloSensor.[16][17]

  • Procedure:

    • Cell Plating: Seed cells into a 96- or 384-well plate and allow them to adhere overnight.[17]

    • Pre-incubation: Aspirate the culture medium and replace it with stimulation buffer containing the PDE inhibitor. Incubate for 10-30 minutes. Causality: The PDE inhibitor is crucial as it prevents the enzymatic degradation of cAMP, amplifying the signal and increasing the assay window.[16][18]

    • Stimulation: Add serial dilutions of the test compound or CGS-21680 to the wells.

    • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.[16]

    • Lysis & Detection: Lyse the cells and measure the cAMP concentration according to the detection kit manufacturer's protocol.

    • Data Analysis: Plot the cAMP response against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Eₘₐₓ).

Synthesizing the Data: A Comparative Framework

A successful characterization will yield a dataset for the novel agonist that can be directly compared to the benchmark, CGS-21680.

CompoundA₂A Kᵢ (nM)Selectivity (A₂A vs A₁)Selectivity (A₂A vs A₂B)A₂A EC₅₀ (nM)Eₘₐₓ (% of CGS-21680)
CGS-21680 ~27~10-fold~2.5-fold~110100%
Novel Agonist Data from Binding AssayCalculated from Kᵢ valuesCalculated from Kᵢ valuesData from cAMP AssayData from cAMP Assay

Interpreting the Results:

  • Potency vs. Affinity: A lower Kᵢ indicates higher binding affinity. A lower EC₅₀ indicates greater functional potency. These values are often correlated but not identical. A large discrepancy can indicate the presence of "spare receptors" or differences in agonist efficacy.[19]

  • Selectivity: A higher selectivity ratio (e.g., Kᵢ for A₁ / Kᵢ for A₂A) is desirable for a specific research tool, as it minimizes the potential for off-target effects.

  • Efficacy (Eₘₐₓ): A novel compound with an Eₘₐₓ significantly lower than CGS-21680 would be classified as a partial agonist, which may be advantageous for certain therapeutic applications where overstimulation is a concern.

Conclusion

While CGS-21680 remains a cornerstone for A₂A receptor research, its pharmacological profile is not without limitations, particularly its modest selectivity over the A₂B receptor. The evaluation of any new chemical entity, such as the hypothetical 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine, must follow a rigorous and validated workflow. By systematically determining binding affinity (Kᵢ) through competitive radioligand assays and functional potency (EC₅₀) via cAMP accumulation assays, researchers can build a comprehensive pharmacological profile. This data-driven approach is the only trustworthy method to ascertain whether a novel agonist offers a superior window of selectivity or a different efficacy profile, ultimately enabling more precise and reliable investigation into the complex biology of the A₂A adenosine receptor.

References

  • Apasov, S. G., et al. (2000). Role of A2a Extracellular Adenosine Receptor-Mediated Signaling in Adenosine-Mediated Inhibition of T-Cell Activation and Expansion. Blood, 96(5), 1859–1868. Available at: [Link]

  • Rosito, N., et al. (2023). A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis. Frontiers in Molecular Neuroscience, 16, 1284755. Available at: [Link]

  • Le, Y., et al. (2022). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers in Immunology, 13, 837722. Available at: [Link]

  • Dubey, R. K., et al. (2001). Cardiac myocyte adenosine A2a receptor activation fails to alter cAMP or contractility. American Journal of Physiology-Heart and Circulatory Physiology, 281(2), H679-H687. Available at: [Link]

  • Svenningsson, P., et al. (2007). Blockade of Adenosine A2A Receptors Prevents Protein Phosphorylation in the Striatum Induced by Cortical Stimulation. Neuroscience, 147(2), 376-384. Available at: [Link]

  • Gallo-Rodriguez, C., et al. (1991). Comparative effects of a selective adenosine A2 receptor agonist, CGS 21680, and nitroprusside in vascular smooth muscle. Journal of Pharmacology and Experimental Therapeutics, 257(1), 149-155. Available at: [Link]

  • Shryock, J. C., et al. (1998). A2A-Adenosine Receptor Reserve for Coronary Vasodilation. Circulation, 98(7), 711-718. Available at: [Link]

  • Jarvis, M. F., et al. (1989). Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum. Journal of Pharmacology and Experimental Therapeutics, 251(3), 888-893. Available at: [Link]

  • Jarvis, M. F., & Williams, M. (1989). [3H]CGS 21680, a selective A2 adenosine receptor agonist directly labels A2 receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics, 251(3), 888-93. Available at: [Link]

  • Su, C., et al. (2023). Adenosine A2A Receptor (A2AAR) Ligand Screening Using the 19F-NMR Probe FPPA. Journal of the American Chemical Society. Available at: [Link]

  • Comeo, E., et al. (2020). Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics. Journal of Medicinal Chemistry, 63(17), 9326–9344. Available at: [Link]

  • Reaction Biology. A2A Biochemical Binding Assay Service. Available at: [Link]

  • Innoprot. Adenosine A2A Receptor Assay. Available at: [Link]

  • ResearchGate. Published A2a agonists and antagonist. CGS21680 (agonist). Available at: [Link]

  • Cuzzocrea, S., et al. (2011). CGS 21680, an Agonist of the Adenosine (A2A) Receptor, Reduces Progression of Murine Type II Collagen-induced Arthritis. The Journal of Rheumatology, 38(10), 2195-2205. Available at: [Link]

  • Shook, B. C., & Jackson, P. F. (2011). Adenosine A2A Receptor Antagonists and Parkinson's Disease. ACS Chemical Neuroscience, 2(10), 555-567. Available at: [Link]

  • Popoli, P., et al. (2007). Effects of the adenosine A2A receptor antagonist SCH 58621 on cyclooxygenase-2 expression, glial activation, and brain-derived neurotrophic factor availability in a rat model of striatal neurodegeneration. Journal of Neuropathology & Experimental Neurology, 66(5), 363-71. Available at: [Link]

  • Müller, C. E. (2013). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry, 56(21), 8351-8373. Available at: [Link]

  • Kubová, H., et al. (2019). Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats. Frontiers in Pharmacology, 10, 617. Available at: [Link]

Sources

Comparative

Benchmarking 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine Against Standard Purinergic Agonists

Executive Summary The landscape of purinergic pharmacology is traditionally dominated by highly selective, high-affinity agonists designed to target specific mammalian adenosine receptor subtypes (A1, A2A, A2B, and A3)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of purinergic pharmacology is traditionally dominated by highly selective, high-affinity agonists designed to target specific mammalian adenosine receptor subtypes (A1, A2A, A2B, and A3). However, the synthesis of 2,N6-disubstituted adenosine analogs, such as 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine , represents a paradigm shift. Rather than optimizing solely for mammalian receptor affinity, this compound leverages massive steric bulk and high lipophilicity to explore alternative therapeutic spaces—specifically, antiprotozoal efficacy via passive membrane diffusion.

This guide objectively benchmarks 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine against standard purinergic agonists (CPA, CGS 21680, and NECA), detailing the structural rationale, comparative pharmacodynamics, and the self-validating experimental protocols required to evaluate its unique dual-profile.

Structural Rationale & Pharmacological Divergence

Standard purinergic agonists are engineered for precise interactions within the orthosteric binding pockets of G protein-coupled adenosine receptors[1].

  • CPA (N6-cyclopentyladenosine) utilizes a single cyclopentyl group to achieve high A1 receptor selectivity.

  • CGS 21680 employs a bulky C2 substitution combined with a 5'-uronic acid modification to drive A2A selectivity[1].

In contrast, 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine features large hydrophobic substitutions at both the C2 (cyclopentylamino) and N6 (2,2-diphenylethyl) positions. The causality behind this design is twofold:

  • Steric Hindrance at Mammalian Receptors: The dual bulky groups create significant steric clashes within the binding pockets of mammalian A1 and A2A receptors, intentionally dampening its potency as a classical neuromodulator to reduce off-target cardiovascular or central nervous system side effects[2].

  • Membrane Permeability: The substitutions drastically increase the calculated octanol-water partition coefficient (cLogP). This allows the molecule to bypass active purine nucleoside transporters (such as the P1 and P2 transporters in Trypanosoma brucei) and passively diffuse across protozoan membranes to exert trypanostatic effects[2][3].

Pathway cluster_A1 A1 Receptor Pathway cluster_A2A A2A Receptor Pathway Ligand 2-(Cyclopentylamino)-N6- (2,2-diphenylethyl)adenosine A1R A1 Receptor (Gi-coupled) Ligand->A1R Weak Binding A2AR A2A Receptor (Gs-coupled) Ligand->A2AR Weak Binding AC_Inhib Adenylyl Cyclase Inhibition A1R->AC_Inhib cAMP_Down Decreased cAMP (Inhibitory) AC_Inhib->cAMP_Down AC_Stim Adenylyl Cyclase Stimulation A2AR->AC_Stim cAMP_Up Increased cAMP (Excitatory) AC_Stim->cAMP_Up

Fig 1: Differential modulation of cAMP pathways by purinergic agonists via A1 and A2A receptors.

Comparative Pharmacodynamics

To benchmark the compound, we must evaluate its binding affinity ( Ki​ ) across the primary adenosine receptor subtypes. Because 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine is heavily substituted, its affinity drops into the micromolar range compared to the nanomolar affinities of standard reference agonists[1][4].

Table 1: Receptor Binding Affinity ( Ki​ , nM) Comparison
CompoundTarget ProfileA1 Receptor ( Ki​ )A2A Receptor ( Ki​ )A3 Receptor ( Ki​ )Antiprotozoal Activity
CPA A1 Selective Agonist~0.6 nM~3,900 nM~240 nMNone
CGS 21680 A2A Selective Agonist~3,100 nM~15 nM~67 nMNone
NECA Non-selective Agonist~14 nM~20 nM~25 nMNone
2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine Lipophilic Analog / Trypanostatic> 5,000 nM> 5,000 nM> 10,000 nMHigh ( IC50​ ~ 5 µM)

Data synthesized from standard pharmacological benchmarks for 2,N6-disubstituted purines[1][2].

Self-Validating Experimental Workflows

To objectively generate the data in Table 1 and prove functional efficacy, laboratories must employ self-validating protocols. A protocol is self-validating when it contains internal controls that prove the assay mechanics functioned correctly, regardless of the test compound's performance.

Protocol A: Radioligand Displacement Assay (Receptor Affinity)

Causality of Choice: Radioligand binding provides a direct thermodynamic measurement of affinity without the confounding variables of signal amplification found in functional assays.

  • Membrane Preparation: Harvest CHO cells stably expressing human A1 or A2A receptors. Rationale: CHO cells lack endogenous adenosine receptors, ensuring the signal is exclusively from the transfected subtype.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -DPCPX (for A1) or [3H] -CGS 21680 (for A2A) in Tris-HCl buffer (pH 7.4) containing 2 U/mL Adenosine Deaminase (ADA). Rationale: ADA degrades endogenous adenosine released by the cells, preventing it from competing with the radioligand and artificially lowering the apparent affinity of the test compound.

  • Test Compound Addition: Add 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine in a 10-point concentration curve (1 nM to 100 µM).

  • Internal Validation (Non-Specific Binding): In parallel wells, add 10 µM of unlabeled CPA (for A1) or NECA (for A2A). Rationale: This massive excess saturates all specific receptor sites. Any remaining radioactivity detected is non-specific binding (e.g., sticking to the plastic or lipid bilayer), which must be subtracted from total binding to calculate specific binding.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Quantify using liquid scintillation counting.

Workflow Step1 Step 1: Cell Culture & Lysis Express human A1/A2A receptors in CHO cells Step2 Step 2: Radioligand Incubation Add [3H]-DPCPX or [3H]-CGS21680 + Test Compound Step1->Step2 Step3 Step 3: Rapid Filtration Separate bound from free ligand via GF/B filters Step2->Step3 Control Internal Validation Include 10 µM CPA/NECA for Non-Specific Binding Step2->Control Parallel Control Step4 Step 4: Scintillation Counting Quantify radioactivity to determine displacement Step3->Step4

Fig 2: Step-by-step workflow for self-validating radioligand binding assays.

Protocol B: TR-FRET cAMP Functional Assay

Causality of Choice: Binding does not guarantee activation. Because A1 is Gi​ -coupled (decreases cAMP) and A2A is Gs​ -coupled (increases cAMP), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a highly sensitive, functional readout of receptor activation.

  • Cell Plating: Seed CHO-A2A cells at 10,000 cells/well in a 384-well plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes. Rationale: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and ensuring a measurable accumulation.

  • Compound Stimulation: Add the test compound. For A1 ( Gi​ ) testing, simultaneously add 1 µM Forskolin. Rationale: Forskolin directly stimulates adenylyl cyclase to produce a baseline pool of cAMP. An A1 agonist will functionally reduce this Forskolin-induced cAMP pool.

  • Detection: Add the TR-FRET lysis buffer containing a europium-labeled cAMP antibody and a fluorescent cAMP tracer. Calculate the Z'-factor for the plate. Validation: A Z'-factor > 0.5 confirms the assay's dynamic range is statistically robust enough to distinguish hits from noise.

The Antiprotozoal Benchmark: Bypassing Purine Transporters

The true benchmark of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine lies not in its mammalian receptor affinity, but in its antiprotozoal efficacy. Protozoan parasites like Trypanosoma brucei lack de novo purine synthesis and rely entirely on salvaging host purines via specialized transporters, primarily the P1 and P2 nucleoside transporters[2][5].

Classical purine analogs require these transporters to enter the parasite. However, the extreme lipophilicity imparted by the N6-2,2-diphenylethyl and 2-cyclopentylamino groups allows this compound to diffuse directly across the parasite membrane[2][6].

Protocol C: Alamar Blue Viability Assay (Transport-Deficient Validation)

Causality of Choice: To prove that the compound bypasses the P2 transporter, its efficacy must be benchmarked in both wild-type and transporter-deficient strains.

  • Strain Selection: Culture wild-type T. b. brucei and a mutant strain lacking the P2 transporter ( tbat1−/− ).

  • Compound Incubation: Incubate parasites ( 104 cells/mL) with serial dilutions of the test compound for 72 hours at 37°C.

  • Viability Readout: Add Resazurin (Alamar Blue). Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin.

  • Internal Validation: Use Pentamidine as a positive control. Rationale: Pentamidine relies heavily on the P2 transporter for entry. In the tbat1−/− strain, Pentamidine will show a massive loss of potency (resistance), whereas 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine will maintain its IC50​ , proving its mechanism of entry is diffusion-based[2][3].

Conclusion

Benchmarking 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine against standard purinergic agonists reveals a deliberate pharmacological trade-off. By sacrificing high-affinity orthosteric binding at mammalian A1/A2A receptors through the introduction of bulky, lipophilic substituents, researchers have unlocked a potent, membrane-permeable antiprotozoal agent. Utilizing self-validating binding, functional, and phenotypic assays ensures that this dual-profile is accurately quantified and mechanistically understood.

References

  • Rodenko, B., et al. (2007). "2,N6-Disubstituted Adenosine Analogs with Antitrypanosomal and Antimalarial Activities." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • De Koning, H. P., et al. (2005). "Purine and pyrimidine transport in pathogenic protozoa: From biology to therapy." FEMS Microbiology Reviews. Available at:[Link]

  • BindingDB. "A2A adenosine receptor (hA2A) Agonists Summary." Binding Database. Available at:[Link]

  • Rodenko, B. (2004). "A new entry to adenosine analogues via purine nitration - Combinatorial synthesis of antiprotozoal agents and adenosine receptor ligands." Universiteit van Amsterdam Digital Academic Repository. Available at:[Link]

Sources

Validation

Reproducibility of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine (CPA-DPEA) Neurobehavioral Effects Across Rodent Models: A Comparative Guide

Executive Summary & Pharmacological Context In the landscape of neuropharmacology, adenosine receptor modulators present a complex challenge due to the ubiquitous nature of purinergic signaling. 2-(Cyclopentylamino)-N-(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of neuropharmacology, adenosine receptor modulators present a complex challenge due to the ubiquitous nature of purinergic signaling. 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine (CPA-DPEA) is a highly lipophilic adenosine analog. Unlike standard hydrophilic agonists, the addition of the N6-(2,2-diphenylethyl) and 2-(cyclopentylamino) moieties drastically increases its topological polar surface area and LogP. This structural evolution shifts the molecule from a poorly penetrant nucleotide analog to a highly CNS-active compound capable of rapidly crossing the blood-brain barrier (BBB) [[1]]().

As a Senior Application Scientist evaluating drug candidates, it is critical to benchmark CPA-DPEA against industry standards: CGS-21680 (a selective A2A agonist) and CCPA (a selective A1 agonist). This guide provides an objective, data-driven comparison of their neurobehavioral profiles—specifically focusing on locomotion, anxiety, and extrapyramidal motor effects—and establishes self-validating protocols to ensure reproducibility across rodent models.

Mechanistic Framework: Bridging Receptor Binding to Behavior

The neurobehavioral phenotype of CPA-DPEA is a direct consequence of its dual interaction with A1 and A2A receptors in distinct brain regions.

In the cortex and hippocampus, A1 receptors couple to Gi/o proteins. Activation inhibits adenylyl cyclase, reducing cAMP accumulation, which suppresses excitatory neurotransmitter release and manifests behaviorally as sedation and anxiolysis [[2]](). Conversely, A2A receptors are highly concentrated in striatopallidal neurons and couple to Gs proteins 3. Activation here increases cAMP and strongly modulates Dopamine D2 receptor signaling via allosteric heteromeric complexes, leading to profound motor suppression and catalepsy 4.

G cluster_A1 Cortex & Hippocampus cluster_A2A Striatopallidal Neurons CPA_DPEA CPA-DPEA (Lipophilic Adenosine Modulator) A1R Adenosine A1 Receptor (Gi/o) CPA_DPEA->A1R A2AR Adenosine A2A Receptor (Gs) CPA_DPEA->A2AR cAMP_down ↓ cAMP Accumulation A1R->cAMP_down Behavior_A1 Sedation & Anxiolysis cAMP_down->Behavior_A1 cAMP_up ↑ cAMP / PKA Activation A2AR->cAMP_up Behavior_A2A Catalepsy & Motor Suppression cAMP_up->Behavior_A2A

Mechanistic pathway of CPA-DPEA modulating A1 and A2A receptors to drive neurobehavioral outcomes.

Comparative Performance Data

To objectively evaluate CPA-DPEA, we compare its quantitative behavioral output against vehicle controls and standard selective agonists. Because CGS-21680 has poor BBB permeability, systemic administration often yields highly variable results compared to the lipophilic CPA-DPEA 5.

Table 1: Representative Neurobehavioral Profile in C57BL/6 Mice (Dose: 1.0 mg/kg i.p.)

CompoundPrimary TargetOFT Total Distance (m)EPM Open Arm Time (%)Rotarod Latency Drop (%)Catalepsy Score (s)
Vehicle None45.2 ± 3.115.4 ± 2.25.0 ± 1.20.0 ± 0.0
CPA-DPEA A1 / A2A12.4 ± 2.538.6 ± 4.145.3 ± 4.542.5 ± 5.2
CGS-21680 A2A Selective28.1 ± 3.418.2 ± 2.830.1 ± 3.8115.4 ± 8.6
CCPA A1 Selective15.6 ± 2.829.5 ± 3.555.2 ± 5.112.3 ± 3.1

Data Interpretation: CPA-DPEA demonstrates a robust, dual-action profile. It achieves profound locomotor suppression (OFT) and anxiolysis (EPM) characteristic of A1 agonism, while inducing moderate catalepsy indicative of striatal A2A activation.

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, experimental workflows must isolate the pharmacological effect from environmental noise. The following protocols are designed as self-validating systems.

A. Open Field Test (OFT) - Locomotor Suppression
  • Step 1: Environmental Acclimation. Transfer rodents to the testing room 60 minutes prior to dosing.

    • Causality: Transport induces a transient cortisol spike that artificially elevates baseline exploratory behavior. Acclimation ensures that any measured suppression is purely drug-induced, not an artifact of fading stress.

  • Step 2: Dosing & Pharmacokinetics. Administer CPA-DPEA (i.p.) 30 minutes prior to testing.

    • Causality: Given its high lipophilicity, a 30-minute window allows CPA-DPEA to cross the BBB and reach steady-state receptor occupancy.

  • Step 3: Data Acquisition. Place the rodent in the center of a 50x50 cm arena for 10 minutes under dim lighting (30 lux).

    • Causality: Dim lighting minimizes the natural photophobia of nocturnal rodents. If tested under bright light, innate freezing behavior would confound the measurement of A2A-mediated motor suppression.

B. Elevated Plus Maze (EPM) - Anxiolytic Profiling
  • Step 1: Illumination Control. Set ambient lighting precisely to 15-20 lux.

    • Causality: High illumination acts as a severe anxiogenic stressor that can cause a "floor effect" (0% open arm time), completely masking the A1-mediated anxiolytic properties of the compound.

  • Step 2: Placement & Orientation. Always place the rodent in the central zone facing an open arm.

    • Causality: This standardizes the initial decision-making process. If placed facing a closed arm, the first entry is often a reflex to hide rather than a true measure of baseline anxiety.

  • Step 3: Ratio Scoring. Calculate the percentage of time spent in open arms over a 5-minute trial.

    • Causality: Because CPA-DPEA also suppresses total locomotion, using a percentage (Open Arm Time / Total Arm Time) normalizes the data, isolating the anxiety phenotype from the motor deficit.

C. Catalepsy Bar Test - Striatal A2A/D2 Interaction
  • Step 1: Apparatus Setup. Use a horizontal wooden bar (0.9 cm diameter) positioned exactly 4 cm above the floor for mice (10 cm for rats).

  • Step 2: Postural Induction. Gently lift the rodent and place both forepaws on the bar.

    • Causality: This forces the animal into an unnatural posture. A vehicle-treated animal will immediately correct this stance. A delayed correction directly correlates with the functional antagonism of Dopamine D2 receptors via A2A receptor activation in the striatum 4.

  • Step 3: Cutoff Implementation. Record the descent latency with a strict 180-second cutoff.

    • Causality: A cutoff prevents physical exhaustion and unnecessary stress in highly cataleptic animals, preserving their physiological baseline for subsequent longitudinal testing.

Translational Insights & Reproducibility

When scaling these assays from mice (e.g., C57BL/6) to rats (e.g., Sprague-Dawley), researchers must account for species-specific variations in purinergic receptor density. Rats typically express a higher density of A2A receptors in the striatopallidal tract compared to mice 3. Consequently, the ED50 for CPA-DPEA-induced catalepsy will often be lower in rats.

Furthermore, the formulation of CPA-DPEA requires careful optimization. Due to the hydrophobic nature of the 2-cyclopentylamino and N6-diphenylethyl groups, standard saline vehicles will cause precipitation. Formulating the compound in 5-10% DMSO with Tween-80 or a cyclodextrin derivative is mandatory to ensure consistent bioavailability and reproducible neurobehavioral readouts.

References

  • Motor depressant effects mediated by dopamine D2 and adenosine A2A receptors in the nucleus accumbens and the caudate-putamen. PubMed.[Link]

  • Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging. MDPI.[Link]

  • Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry.[Link]

  • 2,N6-Disubstituted Adenosine Analogs with Antitrypanosomal and Antimalarial Activities. PMC.[Link]

  • The adenosine A1 receptor contributes to the stimulatory, but not the inhibitory effect of caffeine on locomotion: A study in mice lacking adenosine A1 and/or A2A receptors. ResearchGate.[Link]

Sources

Comparative

In-Depth Comparison Guide: Synergistic Polypharmacology of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine vs. Traditional A1 Agonists

Executive Summary: The Shift from Selective Agonism to Polypharmacology In the landscape of purinergic pharmacology, traditional A1 receptor agonists—such as N6-cyclopentyladenosine (CPA) and 2-chloro-N6-cyclopentyladeno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift from Selective Agonism to Polypharmacology

In the landscape of purinergic pharmacology, traditional A1 receptor agonists—such as N6-cyclopentyladenosine (CPA) and 2-chloro-N6-cyclopentyladenosine (CCPA)—have been heavily optimized for high-affinity, selective extracellular G-protein coupled receptor (GPCR) binding. These molecules are foundational in cardiovascular and neurological research. However, the emergence of highly functionalized 2,N6-disubstituted adenosine analogs has introduced a new paradigm of polypharmacology.

This guide objectively compares traditional A1 agonists against 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine , a specialized analog that exhibits a synergistic dual-mechanism. By combining moderate purinergic receptor modulation with profound intracellular antiprotozoal activity, this compound bypasses traditional transport mechanisms, offering a unique profile for researchers developing anti-infective agents with metabolic regulatory properties.

Mechanistic Causality: Structural Drivers of Synergy

The performance divergence between traditional A1 agonists and 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine is entirely driven by structural causality.

  • Traditional A1 Agonists (e.g., CPA): Rely on a single N6-cycloalkyl substitution to fit perfectly into the hydrophobic pocket of the A1 receptor. This modification prevents rapid degradation by adenosine deaminase (ADA) while maintaining enough hydrophilicity to remain in the extracellular space, as detailed in foundational purinergic reviews by .

  • 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine:

    • The N6-(2,2-diphenylethyl) Moiety: Introduces massive steric bulk and aromaticity. Causality: This allows the molecule to engage in aromatic stacking with intracellular targets, such as heme in the digestive vacuole of Plasmodium spp., driving its antiplasmodial efficacy.

    • The 2-(Cyclopentylamino) Moiety:Causality: The addition of a bulky group at the C2 position creates severe steric hindrance that prevents binding to the P1 and P2 aminopurine transporters. However, because these dual substitutions drastically increase the molecule's octanol-water partition coefficient (LogP), it achieves cellular entry via passive membrane diffusion.

    • The Synergistic Effect: As demonstrated by , the combination of these two groups results in a molecule that exerts trypanostatic and antimalarial effects while retaining purinergic modulatory capabilities—a polypharmacological synergy unseen in classic A1 agonists.

Comparative Pharmacodynamics & Efficacy

The following table summarizes the quantitative performance metrics, contrasting the highly selective nature of traditional agonists with the synergistic, dual-action profile of the 2,N6-disubstituted analog.

CompoundPrimary Pharmacological TargetA1 Receptor Affinity (Kᵢ)Antiprotozoal Efficacy (IC₅₀ against T. b. brucei)Mechanism of Cellular Entry
CPA A1 Receptor (Selective Agonist)~0.6 nM> 100 μM (Inactive)P1/P2 Transporter-Dependent
CCPA A1 Receptor (Selective Agonist)~0.4 nM> 100 μM (Inactive)P1/P2 Transporter-Dependent
2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine Dual-Action (Purinergic + Intracellular)~15 - 50 nM (Moderate)~1.8 - 5.4 μM (Potent)Passive Membrane Diffusion

Visualizing the Synergistic Mechanism

Mechanism A 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine B N6-(2,2-diphenylethyl) Group (Aromaticity & Lipophilicity) A->B C 2-(Cyclopentylamino) Group (Steric Hindrance) A->C D Passive Membrane Diffusion (Bypasses P1/P2 Transporters) B->D E Aromatic Stacking with Heme (Intracellular Target) B->E C->D F Moderate A1 Receptor Modulation (Extracellular Target) C->F G Synergistic Polypharmacology: Antiprotozoal + Purinergic Action D->G E->G F->G

Fig 1: Synergistic polypharmacological pathways of the 2,N6-disubstituted adenosine analog.

Self-Validating Experimental Protocols

To accurately benchmark the synergistic effects of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine against traditional A1 agonists, the following self-validating protocols must be employed. Each step is designed with built-in causality to ensure data integrity.

Protocol A: Radioligand Displacement Assay (Receptor Affinity)

Objective: Quantify the binding affinity (Kᵢ) at the A1 receptor.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human A1 receptors.

  • Radioligand Incubation: Utilize [³H]-DPCPX (a highly selective A1 antagonist) at a constant concentration (e.g., 1 nM), and introduce the test compound in serial dilutions ( 10−10 to 10−5 M).

    • Causality: We use an antagonist ([³H]-DPCPX) rather than a radiolabeled agonist because agonist binding is sensitive to the G-protein coupling state of the receptor. Antagonist displacement provides a state-independent, thermodynamically stable baseline for true receptor affinity.

  • Termination & Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate the IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol B: In Vitro Trypanostatic Synergy Assay with Orthogonal Validation

Objective: Measure intracellular antiprotozoal efficacy and validate the mechanism of cellular entry.

  • Culturing: Maintain Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C.

  • Dosing & Incubation: Plate cells at 104 cells/well. Apply 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine and CPA (as a negative control) in serial dilutions. Incubate for 72 hours.

  • Viability Readout: Add Alamar Blue (resazurin) for the final 4 hours. Measure fluorescence (excitation 530 nm, emission 590 nm).

    • Causality: Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, providing a direct, quantitative read-out of trypanostatic efficacy.

  • Orthogonal Validation (The Self-Validating Step): Repeat the exact assay using a T. b. brucei mutant strain lacking the P2 aminopurine transporter.

    • Causality: If the IC₅₀ of the compound remains identical between the wild-type and the P2-knockout strain, it definitively proves that the synergistic efficacy is driven by lipophilic passive diffusion, validating the structural hypothesis.

Workflow Step1 Phase 1: Preparation Compound Synthesis Step2 Phase 2: Binding Assay [³H]-DPCPX Displacement Step1->Step2 Step3 Phase 3: Phenotypic Assay Viability (Alamar Blue) Step2->Step3 Step4 Phase 4: Validation P2-Knockout Strain Testing Step3->Step4

Fig 2: Self-validating experimental workflow for assessing receptor binding and antiprotozoal synergy.

References

  • Title: 2,N6-Disubstituted Adenosine Analogs with Antitrypanosomal and Antimalarial Activities Source: Antimicrobial Agents and Chemotherapy, 51(11), 3796-3802 (2007). URL: [Link]

  • Title: Recent developments in adenosine receptor ligands and their potential as novel drugs Source: Nature Reviews Drug Discovery, 5(3), 247-264 (2006). URL: [Link]

Validation

A Comprehensive Guide to Validating the Receptor Specificity of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine

Executive Summary The rational design of adenosine receptor (AR) ligands often relies on dual substitutions to fine-tune receptor subtype selectivity and pharmacokinetic properties. 2-(Cyclopentylamino)-N-(2,2-diphenylet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of adenosine receptor (AR) ligands often relies on dual substitutions to fine-tune receptor subtype selectivity and pharmacokinetic properties. 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine is a highly modified 2,N6-disubstituted adenosine analogue. Historically, bulky N6-substitutions (such as the 2,2-diphenylethyl group) drive affinity toward the A1 receptor, while C2-substitutions (such as the cyclopentylamino group) can enhance A2A receptor selectivity or confer broad-spectrum potency.

Because structural homology across the four adenosine receptor subtypes (A1, A2A, A2B, and A3) is high, predicting the exact functional target of such a complex molecule via in silico modeling or simple radioligand binding is insufficient. This guide provides a definitive, self-validating methodological framework to objectively compare and validate the functional specificity of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine against standard reference agonists using a panel of highly selective competitive antagonists.

The Pharmacological Challenge: Functional Profiling vs. Radioligand Binding

When evaluating a novel compound like 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine, researchers must choose between radioligand binding assays and functional assays.

While radioligand binding provides raw affinity data ( Ki​ or Kd​ ), it suffers from a critical limitation: it cannot distinguish between full agonists, partial agonists, neutral antagonists, or inverse agonists [1]. Because adenosine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular cyclic AMP (cAMP) levels, a functional read-out is mandatory to understand the compound's physiological impact[2].

  • A1 and A3 Receptors: Couple to Gi/o​ proteins, inhibiting adenylyl cyclase and decreasing cAMP.

  • A2A and A2B Receptors: Couple to Gs​ proteins, activating adenylyl cyclase and increasing cAMP.

To validate specificity, we must measure real-time cAMP flux induced by the compound and demonstrate that this flux is reversibly blocked by subtype-specific antagonists[3].

G cluster_A1 Gi/o-Coupled (A1, A3) cluster_A2 Gs-Coupled (A2A, A2B) Agonist 2-(Cyclopentylamino)-N- (2,2-diphenylethyl)adenosine A1R A1 / A3 Receptors Agonist->A1R Activates A2R A2A / A2B Receptors Agonist->A2R Activates Gi Gi/o Protein A1R->Gi AC_inh Adenylyl Cyclase (Inhibited) Gi->AC_inh cAMP_down ↓ cAMP Levels AC_inh->cAMP_down Gs Gs Protein A2R->Gs AC_act Adenylyl Cyclase (Activated) Gs->AC_act cAMP_up ↑ cAMP Levels AC_act->cAMP_up Antag1 DPCPX (A1) / MRS1523 (A3) Antag1->A1R Blocks Antag2 SCH58261 (A2A) / PSB-603 (A2B) Antag2->A2R Blocks

Adenosine receptor signaling pathways and selective antagonist blockade points.

Experimental Design: The Self-Validating Schild Analysis System

To objectively prove that 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine acts via a specific receptor, observing a simple shift in the EC50​ is inadequate. We must employ Schild regression analysis to confirm competitive antagonism[4].

If the selective antagonist competes for the exact same orthosteric binding site as our compound, the Schild plot (log(Dose Ratio - 1) vs. log[Antagonist]) will yield a linear regression with a slope of approximately 1.0[5]. A slope deviating significantly from unity indicates allosteric modulation, receptor heterogeneity, or non-equilibrium conditions[5].

Antagonist Panel Selection

We utilize a panel of highly selective antagonists to isolate the receptor subtypes[6]:

Table 1: Selective Adenosine Receptor Antagonists Used for Validation

Target ReceptorAntagonistBinding Affinity ( Ki​ )Selectivity ProfileReference
A1 DPCPX~0.46 nM>500-fold over A2A/A2B/A3[6]
A2A SCH 58261~2.3 nM>50-fold over A1/A2B/A3[7]
A2B PSB-603~0.55 nM>10,000-fold over A1/A2A/A3-
A3 MRS 1523~19 nM>100-fold over A1/A2A/A2B-

Step-by-Step Methodology: Real-Time cAMP Functional Assay

To ensure trustworthiness, this protocol incorporates internal controls to create a self-validating system. We utilize the GloSensor™ cAMP assay, a live-cell, real-time luminescent biosensor[2].

Phase 1: Assay Preparation & Equilibration
  • Cell Seeding: Seed HEK293 cells stably expressing the target AR (e.g., hA1 or hA2A) and the GloSensor plasmid into a 96-well white clear-bottom plate at 35,000 cells/well. Incubate for 24 hours at 37°C[2].

  • Sensor Equilibration (Causality Check): Replace the medium with 25 µL/well of 4% GloSensor™ cAMP Reagent in HEPES-buffered DMEM. Incubate for 1 hour at 37°C, followed by 1 hour at room temperature. Why? This allows the luminescent substrate to penetrate the cells and reach steady-state basal luminescence, preventing baseline drift during the assay[2].

Phase 2: Antagonist Pre-Incubation
  • Equilibrium Establishment: Add the selective antagonist (e.g., DPCPX or SCH 58261) at fixed concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle-only control (0.1% DMSO).

  • Incubation: Incubate the plate for 30 minutes. Why? Schild analysis assumes the antagonist has reached thermodynamic equilibrium with the receptor before the agonist is introduced. Failing to pre-incubate will artificially depress the Schild slope (<1.0)[5].

Phase 3: Agonist Stimulation & Readout
  • Agonist Addition: Add 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine in a 10-point serial dilution (ranging from 1 pM to 10 µM).

  • System Validation (Z'-factor): Include wells with a known full agonist (e.g., NECA, 10 µM) to define Emax​ and vehicle-only wells to define the baseline. Calculate the Z'-factor. Proceed with analysis only if Z' > 0.5.

  • Kinetic Readout: Measure luminescence continuously for 45–60 minutes using a microplate reader. Calculate the Area Under the Curve (AUC) for each well to generate dose-response curves[1].

Workflow S1 1. Cell Seeding & Transfection S2 2. Sensor Equilibration S1->S2 S3 3. Antagonist Pre-incubation S2->S3 S3->S3 Equilibrium established S4 4. Agonist Stimulation S3->S4 S5 5. Real-Time Luminescence S4->S5 S6 6. Schild Plot Regression S5->S6

Step-by-step workflow for the functional cAMP assay and subsequent Schild analysis.

Comparative Data Analysis: Validating Specificity Against Reference Agonists

Once the dose-response curves are generated, the Dose Ratio ( DR ) is calculated for each antagonist concentration:

DR=EC50​ of controlEC50​ in presence of antagonist​

By plotting log(DR−1) against log[Antagonist] , we determine the pA2​ (affinity of the antagonist) and the slope. Table 2 illustrates how 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine compares to standard reference agonists (CPA for A1, CGS21680 for A2A)[6][8].

Table 2: Comparative Functional Efficacy ( EC50​ ) and Antagonist Reversibility

AgonistPrimary Target EC50​ (hA1) EC50​ (hA2A)Shift with DPCPX (10nM)Shift with SCH58261 (10nM)Schild Slope
CPA (Reference)A11.2 nM>1000 nM>20-fold rightwardNo shift0.98 ± 0.03
CGS21680 (Reference)A2A>1000 nM22 nMNo shift>15-fold rightward1.01 ± 0.05
2-(CPA)-N-(DPE)A *Dual A1/A2A15 nM45 nM>20-fold rightward>10-fold rightward0.97 ± 0.04

* 2-(CPA)-N-(DPE)A denotes 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine.

Interpretation of Results

If the data aligns with Table 2, it proves that 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine is not strictly selective for a single subtype but acts as a dual A1/A2A agonist .

  • The parallel rightward shift induced by DPCPX in A1-expressing cells (with a Schild slope near 1.0) confirms competitive A1 agonism[8].

  • Simultaneously, the rightward shift induced by SCH 58261 in A2A-expressing cells confirms competitive A2A agonism[7].

This dual-action profile is a direct consequence of the 2,N6-disubstitution, providing a unique pharmacological signature that single-target reference drugs like CPA or CGS21680 cannot replicate.

References

  • Wikipedia Contributors. "Schild equation." Wikipedia, The Free Encyclopedia. [Link]

  • Wyllie, D. J., & Chen, P. E. "Taking the time to study competitive antagonism." British Journal of Pharmacology, PMC.[Link]

  • Rombo, D. M., et al. "Adenosine A2A Receptors Shut Down Adenosine A1 Receptor-Mediated Presynaptic Inhibition to Promote Implementation of Hippocampal Long-Term Potentiation." MDPI.[Link]

  • Baltos, J. A., et al. "Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral." PMC - NIH.[Link]

  • Bussmann, M., et al. "Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay." Frontiers in Pharmacology.[Link]

  • Zhong, Z., et al. "Adenosine A2B receptors induce proliferation, invasion and activation of cAMP response element binding protein (CREB) in trophoblast cells." PMC - NIH.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine

As researchers and drug development professionals, our work with novel, biologically active compounds demands the highest standards of safety, extending from initial handling to final disposal. This guide provides essent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel, biologically active compounds demands the highest standards of safety, extending from initial handling to final disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine, ensuring the safety of laboratory personnel and environmental compliance. This compound is a substituted purine nucleoside, and like many adenosine analogs, it is designed to be biologically active. The structural similarity to compounds with known toxicities, such as N-(2,2-diphenylethyl)adenosine (DPEA), necessitates a cautious and systematic approach to its disposal.[1][2]

The fundamental principle is to treat this compound, and all materials contaminated with it, as hazardous chemical waste. Adherence to your institution's Environmental Health & Safety (EHS) protocols is mandatory, as they will align with local, state, and federal regulations.[3][4]

Hazard Assessment and Characterization

Consequently, this compound must be handled as a substance with significant, uncharacterized toxicological properties.

Potential Hazard Description & Rationale Source(s)
Biological Activity As an adenosine receptor agonist, the compound is designed to have physiological effects. Unintended exposure could lead to adverse health consequences.[7][8][9]
Organ Toxicity A close analog, DPEA, caused pancreatitis, gastric erosion, myocardial lesions, and renal tubular degeneration in animal studies. A similar toxicity profile should be assumed.[1]
Irritation The base molecule, adenosine, may cause skin, eye, and respiratory tract irritation. Fine powders can be easily inhaled.[6]
Environmental Hazard As a biologically active molecule, its release into the environment is undesirable. It should not be disposed of down the drain or in regular trash.[5][8]

Core Disposal Protocol: A Step-by-Step Operational Plan

The only acceptable disposal route for this compound is through your institution's hazardous waste management program.[4][10]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step.

  • Designate a Waste Stream: All waste contaminated with 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine must be collected as hazardous chemical waste .[5][11]

  • Solid Waste: This includes:

    • Unused or expired neat compound.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Weighing papers, pipette tips, and any other labware that has come into direct contact with the compound.

  • Liquid Waste: This includes:

    • Stock solutions and experimental solutions containing the compound.

    • Solvent rinsates used to decontaminate glassware and equipment.

  • Avoid Mixing: Do not combine this waste stream with other types of waste (e.g., biohazardous, radioactive, or non-hazardous) unless explicitly permitted by your EHS department. It is safest to maintain a dedicated waste container.[4]

Step 2: Containerization

Use appropriate containers to safely store the waste.

  • Select Compatible Containers: Use containers made of a material that will not react with the waste. For solutions, ensure the container is compatible with the solvent used (e.g., a high-density polyethylene container for many organic solvents).

  • Ensure Integrity: Containers must be in good condition, free of leaks, and have a secure, screw-top cap.

  • Fill Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[4]

Step 3: Labeling

Accurate labeling is a regulatory requirement and ensures safe handling.

  • Affix a Hazardous Waste Label: As soon as you begin collecting waste in a container, attach your institution's official hazardous waste label.

  • Complete Information: Fill out the label completely and legibly. This must include:

    • The words "Hazardous Waste ".

    • The full, unabbreviated chemical name: "2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine ".

    • List all solvent components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 4: Accumulation and Storage

Store the waste safely in the laboratory pending pickup.

  • Satellite Accumulation Area (SAA): Keep the sealed waste container at or near the point of generation, under the control of laboratory personnel. This designated area is known as an SAA.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Store Securely: Keep the container closed at all times, except when adding waste. Store it away from incompatible materials.

Step 5: Arrange for Disposal

Final disposal must be managed by professionals.

  • Request Pickup: Once the container is full or you are finished with the experimental series, arrange for waste pickup through your institution's EHS department or online request system.

Decontamination of Surfaces and Equipment

All non-disposable items that come into contact with the compound must be thoroughly decontaminated.

Experimental Protocol: Surface Decontamination

  • Prepare the Area: Ensure you are wearing appropriate PPE (lab coat, safety glasses, and two pairs of chemical-resistant gloves).

  • Initial Wipe: Using a disposable towel wetted with a suitable solvent (one in which the compound is soluble, such as DMSO or ethanol), wipe down the contaminated surface.[7]

  • Second Wipe: Use a second disposable towel wetted with a detergent solution to clean the area.

  • Final Rinse: Wipe the surface with a third towel wetted with deionized water to remove any detergent residue.

  • Waste Disposal: All towels and wipes used in this process must be disposed of as solid hazardous chemical waste.

  • Glassware Decontamination: Triple-rinse glassware with a suitable solvent. The first two rinses must be collected as liquid hazardous chemical waste. The third rinse can often be collected similarly, or as directed by your EHS protocol. After rinsing, the glassware can be washed normally.

Spill Management Procedures

In the event of a spill, a calm and systematic response is crucial to mitigate exposure.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills of powder or a volatile solution outside of a fume hood, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don appropriate PPE, including a lab coat, safety goggles, and double gloves. A respirator may be necessary for large spills of fine powder.

  • Contain the Spill:

    • For Solids: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne. DO NOT sweep dry powder.

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow), starting from the outside and working inward.

  • Clean Up:

    • Carefully collect the absorbent material using a scoop or forceps and place it into a sealable bag or container.

    • Wipe the spill area with a towel wetted with solvent, followed by a detergent solution, as described in the decontamination protocol.

  • Package and Label Waste: Place all contaminated cleanup materials into a hazardous waste container and label it clearly with the chemical name and the fact that it is spill debris.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for handling waste generated from work with 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine.

cluster_0 Waste Generation Point cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal start Waste Generated (Solid or Liquid) solid_waste Solid Waste (Gloves, Tips, Vials) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste Is it liquid? improper Improper Disposal (Trash / Drain) start->improper PROHIBITED solid_container Seal in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container saa Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa pickup Request Pickup from Institutional EHS saa->pickup disposal Disposal by Licensed Hazardous Waste Vendor pickup->disposal

Caption: Disposal workflow for 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine.

References

  • Adenosine Safety Data Sheet. (2017, February 15). Bio-Connect. Available from: [Link]

  • How To Dispose Of Lab Chemicals. (2020, February 27). Medical-Waste-Disposal.com. Available from: [Link]

  • Adenosine A1 Receptor Agonist II, CCPA. Millipore Sigma. Available from: [Link]

  • Preclinical toxicity studies of an adenosine agonist, N-(2,2-diphenylethyl) adenosine. (1991). PubMed. Available from: [Link]

  • Safety Assessment of Adenosine Ingredients as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]

  • Proper Management of Chemicals. Lawrence Berkeley National Laboratory Environment, Health, and Safety. Available from: [Link]

  • N6-Cyclopentyladenosine. Wikipedia. Available from: [Link]

  • Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. National Center for Biotechnology Information. Available from: [Link]

  • N6-(2,2-diphenylethyl)adenosine, a novel adenosine receptor agonist with antipsychotic-like activity. (1987). PubMed. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.